Methyl 6-chloro-1H-indazole-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-chloro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYJEMREXVWPMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635047 | |
| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717134-47-9 | |
| Record name | Methyl 6-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 6-chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-1H-indazole-3-carboxylate is a heterocyclic organic compound belonging to the indazole class. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential applications in oncology and infectious diseases.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of this compound, aimed at supporting research and development in the pharmaceutical and chemical sciences.
Physicochemical Characteristics
The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Source/Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 717134-47-9 | [Sigma-Aldrich] |
| Molecular Formula | C₉H₇ClN₂O₂ | [Sigma-Aldrich] |
| Molecular Weight | 210.62 g/mol | Calculated from formula |
| Appearance | White to off-white or light yellow crystalline powder | General observation for similar compounds[4] |
| Melting Point | Not explicitly reported. The related Methyl 6-bromo-1H-indazole-3-carboxylate has a melting point of 103-106 °C. | Based on analogous compounds[5] |
| Boiling Point | Not reported | --- |
| Solubility | Expected to be soluble in common organic solvents like methanol, chloroform, and DMSO.[6] | Based on the parent compound, Methyl 1H-indazole-3-carboxylate |
Spectroscopic Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indazole ring and the methyl ester group. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atom and the carboxylate group.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH | ~13-14 | br s | --- |
| H4 | ~8.1 | d | ~8.5 |
| H5 | ~7.3 | dd | ~8.5, ~1.5 |
| H7 | ~7.7 | d | ~1.5 |
| OCH₃ | ~4.0 | s | --- |
Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous compounds. The actual spectrum should be experimentally determined for confirmation.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~162 |
| C3 | ~136 |
| C3a | ~141 |
| C4 | ~123 |
| C5 | ~125 |
| C6 | ~134 |
| C7 | ~110 |
| C7a | ~123 |
| OCH₃ | ~52 |
Note: Predicted values are based on data from analogous compounds and may vary.[2]
Predicted IR Spectral Data
The infrared spectrum is useful for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300 | N-H Stretch | Medium |
| ~3000 | Aromatic C-H Stretch | Medium |
| ~1720 | C=O Stretch (Ester) | Strong |
| ~1620, ~1480 | C=C Stretch (Aromatic) | Medium-Strong |
| ~1250 | C-O Stretch (Ester) | Strong |
| ~800 | C-Cl Stretch | Medium |
Note: Predicted values based on typical functional group frequencies and data from analogous compounds.[2]
Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Predicted Fragment |
| 210/212 | [M]⁺ (Molecular ion, chlorine isotope pattern) |
| 179/181 | [M - OCH₃]⁺ |
| 151/153 | [M - COOCH₃]⁺ |
Note: The presence of chlorine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of indazole-3-carboxylates is through the esterification of the corresponding carboxylic acid. The following is a representative protocol based on established methods for similar compounds.[4][7]
Step 1: Synthesis of 6-chloro-1H-indazole-3-carboxylic acid
This precursor can be synthesized from commercially available starting materials, such as through the cyclization of a substituted phenylhydrazine derivative.
Step 2: Esterification of 6-chloro-1H-indazole-3-carboxylic acid
Materials:
-
6-chloro-1H-indazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., H₂SO₄)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, suspend 6-chloro-1H-indazole-3-carboxylic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride (or a catalytic amount of concentrated sulfuric acid) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
The sample would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.
-
Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).[8]
Infrared (IR) Spectroscopy:
-
The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
The spectral data would be reported in wavenumbers (cm⁻¹).[8]
Mass Spectrometry (MS):
-
High-resolution mass spectra (HRMS) would be obtained on a mass spectrometer, for instance, using an electrospray ionization (ESI) source in positive ion mode.
-
This technique is crucial for confirming the molecular formula of the compound.[9]
Biological Activity and Potential Signaling Pathways
While specific biological studies on this compound are limited in publicly available literature, the broader class of indazole derivatives is well-known for its potent and diverse biological activities. Many indazole-containing compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[1][2]
Kinase Inhibition: Indazole derivatives often act as ATP-competitive inhibitors of protein kinases.[1] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby inhibiting the downstream signaling cascade. This mechanism is a cornerstone of many targeted cancer therapies. Kinases that have been reported as targets for indazole derivatives include, but are not limited to, VEGFR, EGFR, and Aurora kinases.[2]
The diagram below illustrates a generalized kinase inhibition pathway that may be relevant for indazole derivatives like this compound.
Conclusion
This compound is a compound of significant interest for researchers in drug discovery and organic synthesis. This guide provides a foundational understanding of its physicochemical properties, a representative synthesis protocol, and an overview of its potential biological activities based on the well-established pharmacology of the indazole scaffold. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
- 1. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-methyl-1H-indazole-3-carboxylic acid | 858227-12-0 | Benchchem [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methyl 6-chloro-1H-indazole-3-carboxylate CAS number and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 6-chloro-1H-indazole-3-carboxylate, including its chemical identity, structure, synthesis, and known biological relevance. This document is intended to serve as a comprehensive resource for professionals in the fields of chemical research and drug development.
Chemical Identity and Structure
This compound is a heterocyclic organic compound belonging to the indazole class. The presence of the chlorine atom at the 6-position and the methyl carboxylate group at the 3-position of the indazole ring are key structural features.
CAS Number: 717134-47-9[1]
Chemical Structure:
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇ClN₂O₂ | PubChem |
| Molecular Weight | 210.62 g/mol | PubChem |
| Appearance | White solid (for related compounds) | [2] |
| Melting Point | 156–158 °C (for a related derivative) | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. Below is a representative experimental protocol adapted from the synthesis of a structurally related compound, Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate.[2]
General Workflow for the Synthesis of Substituted Indazoles
Caption: A generalized workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted)
A detailed experimental protocol for a related compound involves the silver(I)-mediated intramolecular oxidative C-H bond amination.[2]
Materials:
-
Substituted N-aryl-N-arylsulfonyl-2-azidobenzamide
-
Silver(I) oxide (Ag₂O)
-
Methanol
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
A solution of the substituted N-aryl-N-arylsulfonyl-2-azidobenzamide in a suitable solvent (e.g., methanol/DCM) is prepared.
-
Silver(I) oxide is added to the solution.
-
The reaction mixture is stirred at room temperature for a specified period.
-
Upon completion, the reaction mixture is filtered and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired this compound derivative.
Characterization Data for a Related Compound (Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate): [2]
| Data Type | Results |
| Appearance | White solid |
| Melting Point | 156–158 °C |
| ¹H NMR (CDCl₃) | δ 8.23 (d, J = 8.7 Hz, 1H), 7.61–7.57 (m, 3H), 7.33 (dd, J = 8.7, 1.7 Hz, 1H), 7.07 (d, J = 8.9 Hz, 2H), 4.06 (s, 3H), 3.90 (s, 3H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 162.7, 159.6, 140.9, 136.4, 134.1, 131.7, 125.6, 124.7, 123.3, 122.7, 114.8, 110.6, 55.7, 52.3 |
| IR (cm⁻¹) | 3014, 2988, 2954, 2836, 1734, 1706, 1609, 1517, 1484, 1431, 1395, 1306, 1256, 1195, 1178, 1126, 1056, 1022, 975, 938, 824, 809, 799, 789, 735 |
| HRMS (EI) | calcd. for C₁₆H₁₃ClN₂O₃ [M]⁺ 316.0615, found 316.0613 |
Biological Activity and Potential Applications
While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of chloroindazole derivatives has garnered significant interest in drug discovery.
Notably, chloroindazole-based compounds have been investigated as selective estrogen receptor β (ERβ) ligands. These ligands have shown promise in preclinical models for conditions such as multiple sclerosis, where they may promote remyelination and exert neuroprotective and immunomodulatory effects.
Potential Therapeutic Areas for Chloroindazole Derivatives:
-
Neurodegenerative Diseases: Research suggests a role in promoting remyelination and neuroprotection.
-
Inflammatory Disorders: Potential for immunomodulatory effects.
-
Oncology: Some indazole derivatives have been explored for their anticancer properties.
Generalized Estrogen Receptor β (ERβ) Signaling Pathway
Caption: A simplified diagram of a potential signaling pathway for chloroindazole-based ERβ ligands.
Conclusion
This compound is a valuable chemical entity with potential applications in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical methodologies. While further research is needed to fully elucidate its specific biological functions, the known activities of related chloroindazole compounds suggest that it may be a promising scaffold for the development of novel therapeutics, particularly in the areas of neurodegenerative and inflammatory diseases. This guide provides a foundational resource for researchers and developers interested in exploring the potential of this compound.
References
An In-depth Technical Guide to Determining the Solubility Profile of Methyl 6-chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to establish the solubility profile of Methyl 6-chloro-1H-indazole-3-carboxylate in common laboratory solvents. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on the experimental protocols necessary for its determination. Adherence to these standardized methods will ensure the generation of accurate and reproducible solubility data, which is critical for applications in drug discovery and development, including formulation, assay development, and pharmacokinetic studies.
Introduction to the Importance of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its behavior in both in vitro and in vivo systems. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and low bioavailability. Therefore, a thorough understanding of a compound's solubility in a range of relevant solvents is a fundamental requirement in the drug development process.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been extensively reported in publicly accessible databases. Researchers are therefore encouraged to determine this data experimentally. The following table is provided as a template for collating the results from such studies.
Table 1: Experimental Solubility of this compound at 25°C
| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |
| Water | 80.1 | HPLC-UV / LC-MS | ||
| Phosphate-Buffered Saline (PBS) pH 7.4 | ~80 | HPLC-UV / LC-MS | ||
| Methanol (MeOH) | 32.7 | HPLC-UV / LC-MS | ||
| Ethanol (EtOH) | 24.5 | HPLC-UV / LC-MS | ||
| Isopropanol (IPA) | 19.9 | HPLC-UV / LC-MS | ||
| Acetonitrile (ACN) | 37.5 | HPLC-UV / LC-MS | ||
| Acetone | 20.7 | HPLC-UV / LC-MS | ||
| Dichloromethane (DCM) | 8.93 | HPLC-UV / LC-MS | ||
| Chloroform | 4.81 | HPLC-UV / LC-MS | ||
| Ethyl Acetate (EtOAc) | 6.02 | HPLC-UV / LC-MS | ||
| Tetrahydrofuran (THF) | 7.58 | HPLC-UV / LC-MS | ||
| Dimethyl Sulfoxide (DMSO) | 46.7 | HPLC-UV / LC-MS | ||
| Dimethylformamide (DMF) | 36.7 | HPLC-UV / LC-MS |
Experimental Protocols for Solubility Determination
The determination of the thermodynamic equilibrium solubility is crucial for understanding the maximum amount of a compound that can be dissolved in a solvent. The shake-flask method is the gold standard for this measurement.
This protocol details the steps to measure the equilibrium solubility of a solid compound.
Materials:
-
This compound (solid)
-
Selected solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.
-
Add a known volume of the selected solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time to reach equilibrium may need to be determined experimentally.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
To separate the saturated solution from the undissolved solid, two common methods can be used:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a syringe filter (e.g., 0.22 µm) into a clean vial. Ensure the filter material is compatible with the solvent used.
-
-
-
Quantification of Dissolved Compound:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the saturated filtrate and the standard solutions using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of the compound in the saturated filtrate by interpolating its analytical response on the calibration curve.
-
For higher throughput screening, kinetic solubility can be assessed. This method typically involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration before significant precipitation occurs.
Procedure Outline:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Add a small volume of the DMSO stock to the aqueous buffer of interest (e.g., PBS).
-
Shake the mixture for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Separate any precipitate by filtration or centrifugation.
-
Quantify the concentration of the dissolved compound in the supernatant, typically by UV-Vis spectroscopy or LC-MS.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the thermodynamic solubility determination using the shake-flask method.
Caption: Workflow for Thermodynamic Solubility Determination.
Chlorinated Indazole Carboxylates: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of chlorine atoms and carboxylate functionalities to this scaffold gives rise to chlorinated indazole carboxylates, a class of molecules with significant and diverse pharmacological potential. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their anticancer and immunomodulatory properties. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support further research and development in this area.
I. Anticancer Activity: Targeting Kinases and Inducing Apoptosis
Chlorinated indazole carboxylates have emerged as potent anticancer agents, primarily through their action as kinase inhibitors. Kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer, making them attractive therapeutic targets.
A significant body of research has focused on the development of indazole derivatives as inhibitors of various protein kinases, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and polo-like kinase 4 (PLK4).[1][2][3][4] For instance, several indazole derivatives have demonstrated potent inhibitory activity against cancer cell lines, with IC50 values in the sub-micromolar to micromolar range.[2][5]
One notable compound, 2f , a pyridyl-substituted indazole derivative, exhibited potent growth inhibitory activity against several cancer cell lines, including 4T1 breast cancer, HepG2 liver cancer, and MCF-7 breast cancer cells, with IC50 values of 0.23 µM, 0.80 µM, and 0.34 µM, respectively.[2] The anticancer effect of compound 2f was attributed to its ability to induce apoptosis, as evidenced by the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[2][5] Furthermore, it was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells.[5]
The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the indazole ring and the carboxylate group significantly influence the anticancer potency.[1][2] For example, the presence of a 2,6-dichloro-3,5-dimethoxyphenyl group at the 6-position of the indazole ring was found to be crucial for potent FGFR1 inhibitory activity.[3]
Quantitative Data: Anticancer Activity of Chlorinated Indazole Carboxylates and Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 | [2] |
| 2f | HepG2 (Liver Cancer) | 0.80 | [2] |
| 2f | MCF-7 (Breast Cancer) | 0.34 | [2] |
| 2o | 4T1 (Breast Cancer) | 2.10 ± 0.36 | [2] |
| 2o | A549 (Lung Cancer) | 0.59 ± 0.08 | [2] |
| 2o | HepG2 (Liver Cancer) | 5.16 ± 0.67 | [2] |
| 2o | MCF-7 (Breast Cancer) | 0.79 ± 0.14 | [2] |
| 2o | PC-3 (Prostate Cancer) | 3.31 ± 0.66 | [2] |
| 2p | 4T1 (Breast Cancer) | 3.22 ± 0.61 | [2] |
| 2p | A549 (Lung Cancer) | 1.15 ± 0.46 | [2] |
| 2p | HepG2 (Liver Cancer) | 8.77 ± 1.41 | [2] |
| 2p | MCF-7 (Breast Cancer) | 1.69 ± 0.48 | [2] |
| 2p | PC-3 (Prostate Cancer) | 4.88 ± 0.63 | [2] |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [6][7] |
| 5k | Hep-G2 (Liver Cancer) | 3.32 | [7] |
| 102 | FGFR1 (enzymatic assay) | 0.0302 ± 0.0019 | [3] |
| C05 | PLK4 (enzymatic assay) | < 0.0001 | [4] |
| C05 | IMR-32 (Neuroblastoma) | 0.948 | [4] |
| C05 | MCF-7 (Breast Cancer) | 0.979 | [4] |
| C05 | H460 (Non-small cell lung cancer) | 1.679 | [4] |
II. Immunomodulatory Activity: Targeting CRAC Channels
Beyond their anticancer effects, chlorinated indazole carboxylates have demonstrated significant immunomodulatory activity by acting as blockers of Calcium-Release Activated Calcium (CRAC) channels.[8][9] CRAC channels play a critical role in the activation of mast cells, which are key players in allergic and inflammatory responses.[8]
A series of 1-(2,4-dichlorobenzyl)-indazole-3-carboxamides have been identified as potent CRAC channel blockers.[8] Structure-activity relationship studies revealed that the regiochemistry of the amide linker is crucial for activity. Specifically, the -CO-NH-Ar amide linker at the 3-position of the indazole ring is required for potent inhibition of calcium influx.[8]
Compound 12d from this series was found to be a potent inhibitor of calcium influx and mast cell stabilization with a sub-micromolar IC50 value.[8][9] This compound also effectively inhibited the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor α (TNFα) from activated mast cells.[8]
Quantitative Data: CRAC Channel Inhibitory Activity
| Compound | Assay | IC50 (µM) | Reference |
| 12d | Calcium Influx | < 1 | [8][9] |
| 12d | TNFα Production | 0.28 | [8] |
| 12a | TNFα Production | < 1 | [8] |
| 12b | TNFα Production | < 1 | [8] |
| 12e | TNFα Production | < 1 | [8] |
| 15b | Calcium Influx | 0.65 | [8] |
III. Experimental Protocols
A. Synthesis of Indazole-3-Carboxamides (CRAC Channel Blockers)
This protocol describes a general three-step synthesis for 1-substituted indazole-3-carboxamides.[8]
Step 1: N-Alkylation of Indazole-3-carboxylic acid
-
To a solution of indazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., 2,4-dichlorobenzyl chloride, 1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 1-substituted indazole-3-carboxylic acid.
Step 2: Acyl Chloride Formation
-
To a solution of the 1-substituted indazole-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.
Step 3: Amidation
-
Dissolve the crude acyl chloride in DCM.
-
Add a solution of the desired aryl amine (ArNH2, 1.2 eq) and a base (e.g., triethylamine, 2.0 eq) in DCM.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or HPLC to afford the desired indazole-3-carboxamide.
B. In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of the synthesized compounds on cancer cell lines.[2][7]
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
C. Calcium Influx Assay
This protocol is used to measure the inhibition of CRAC channels.[8]
-
Load RBL-2H3 mast cells with a calcium indicator dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Add the test compounds at various concentrations.
-
Stimulate the cells with thapsigargin (Tg) to deplete intracellular calcium stores and activate CRAC channels.
-
Add extracellular calcium to initiate calcium influx.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the inhibition of calcium influx by comparing the fluorescence signal in the presence and absence of the test compounds.
IV. Visualizations
Signaling Pathway: CRAC Channel Activation and Inhibition
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 8. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Quest for Indazole-3-Carboxylates: A Technical Guide to Their Synthesis and History
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and synthetic evolution of indazole-3-carboxylates has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the core synthetic methodologies, from foundational 19th-century discoveries to contemporary catalytic systems, and includes a detailed look at the biological significance of these compounds, exemplified by their role as PARP-1 inhibitors.
From Serendipity to Strategy: A Historical Overview
The story of indazole synthesis begins in the late 19th century with the pioneering work of Emil Fischer. While his initial foray in 1883 led to the synthesis of an indazolone from the cyclization of o-hydrazino-benzoic acid, this laid the groundwork for future explorations into this heterocyclic system.[1][2] A significant early milestone in the direct synthesis of the indazole-3-carboxylate core was the Jacobson modification of the Fischer synthesis. This method, starting from o-toluidine derivatives, provided a more direct route to the indazole ring system.[3]
One of the most notable early and practical methods for producing 1H-indazole-3-carboxylic acid involves the ring-opening of isatin. This process, proceeding through hydrolysis, diazotization of the resulting aminophenylglyoxylic acid, and subsequent reductive cyclization, became a cornerstone for accessing this important scaffold.[4][5]
Over the decades, the synthetic repertoire for indazole-3-carboxylates has expanded considerably, with the development of several named reactions that offer improved yields, milder conditions, and broader substrate scope.
Key Synthetic Methodologies: A Comparative Analysis
This guide provides a detailed examination of the principal methods for synthesizing indazole-3-carboxylates, complete with experimental protocols and quantitative data to facilitate comparison.
Classical Syntheses
| Method | Starting Material(s) | Key Steps | Typical Yield (%) | Ref. |
| From Isatin | Isatin | 1. Alkaline Hydrolysis2. Diazotization3. Reductive Cyclization | 65-75 | [4] |
| Jacobson Synthesis | Substituted o-toluidine | 1. Acetylation2. Nitrosation3. Cyclization | 36-47 | [1] |
Modern Synthetic Routes
| Method | Starting Material(s) | Key Steps | Typical Yield (%) | Ref. |
| Japp-Klingemann Reaction | β-keto-ester, Aryl diazonium salt | 1. Coupling2. Hydrolysis3. Cyclization (Fischer) | 70-85 | [6][7] |
| Cadogan Cyclization | o-nitro-cinnamic acid ester | Reductive cyclization with phosphites | 60-80 | [8] |
| Davis-Beirut Reaction | o-nitrobenzaldehyde, Amine | 1. Condensation2. Cyclization | 41-65 | [9][10][11] |
| [3+2] Cycloaddition | Benzyne, Diazo compound | Cycloaddition | 82 | [12] |
Experimental Protocols: A Practical Guide
This whitepaper includes detailed, step-by-step experimental protocols for the key synthetic methods discussed, providing researchers with a practical resource for laboratory implementation.
Synthesis of 1H-Indazole-3-Carboxylic Acid from Isatin
-
Hydrolysis of Isatin: A mixture of isatin (1 equivalent) and aqueous sodium hydroxide (2 equivalents) is heated to reflux for 1 hour. The solution is then cooled, and the pH is adjusted to 2-3 with concentrated hydrochloric acid to precipitate 2-aminophenylglyoxylic acid.
-
Diazotization and Cyclization: The isolated 2-aminophenylglyoxylic acid is suspended in water and cooled to 0-5 °C. A solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to a pre-heated (70-80 °C) solution of sodium sulfite (2.5 equivalents) in water. The reaction mixture is stirred at this temperature for 2 hours, then cooled and acidified with hydrochloric acid to precipitate 1H-indazole-3-carboxylic acid. The product is collected by filtration, washed with cold water, and dried. A typical yield for this process is around 72%.[4]
Modern Synthesis via [3+2] Cycloaddition
A solution of 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 equiv) and ethyl diazoacetate (1.5 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. A 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 equiv) is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. After workup and purification by column chromatography, ethyl 1H-indazole-3-carboxylate is obtained in approximately 82% yield.[12]
Biological Significance: Indazole-3-Carboxamides as PARP-1 Inhibitors
Indazole-3-carboxylate derivatives have emerged as a critical pharmacophore in modern drug discovery, most notably as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, a crucial mechanism for repairing single-strand DNA breaks.
Inhibition of PARP-1 in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, leads to a synthetic lethality, making PARP-1 an attractive target for cancer therapy.
The diagram above illustrates the central role of PARP-1 in detecting single-strand DNA breaks and initiating the repair cascade through the recruitment of the XRCC1 scaffold protein and its associated repair factors.[13][14][15] Indazole-3-carboxamide-based PARP inhibitors block the catalytic activity of PARP-1, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells with compromised DNA repair mechanisms.
Conclusion
The synthesis of indazole-3-carboxylates has evolved from challenging classical methods to a diverse array of efficient and versatile modern techniques. This journey reflects the broader advancements in synthetic organic chemistry and has been fueled by the increasing recognition of the indazole-3-carboxylate scaffold as a privileged structure in medicinal chemistry. The detailed methodologies and comparative data presented in this guide are intended to serve as a valuable resource for researchers working to unlock the full potential of this remarkable heterocyclic system.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Japp klingemann reaction | PPTX [slideshare.net]
- 7. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 6-chloro-1H-indazole-3-carboxylate and the Significance of its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 6-chloro-1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of Methyl 6-chloro-1H-indazole-3-carboxylate, a key building block possessing this critical core. The document details its synthesis, physicochemical properties, and explores the profound significance of the 6-chloro-1H-indazole scaffold in the context of drug discovery, with a particular focus on its role in the development of p21-activated kinase 1 (PAK1) inhibitors. Detailed experimental protocols for synthesis and relevant biological assays are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.
Introduction
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the design of bioactive molecules.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Within this class of compounds, the 6-chloro-1H-indazole scaffold has emerged as a particularly valuable pharmacophore in the development of targeted therapies, most notably in the realm of protein kinase inhibitors.[3][4] The presence of a chlorine atom at the 6-position can significantly influence the compound's electronic properties and its ability to interact with biological targets, often leading to enhanced potency and selectivity.[3]
This guide focuses on this compound, a versatile intermediate that provides a gateway to a diverse array of more complex molecules. We will delve into its synthesis, chemical characteristics, and, most importantly, the strategic importance of its core scaffold in the design of next-generation therapeutics.
Physicochemical Properties of Indazole Carboxylates
For comparative purposes, the physicochemical properties of the parent compound, Methyl 1H-indazole-3-carboxylate, and the related 5-chloro isomer are presented below.
| Property | Methyl 1H-indazole-3-carboxylate | Methyl 5-chloro-1H-indazole-3-carboxylate |
| Molecular Formula | C₉H₈N₂O₂ | C₉H₇ClN₂O₂ |
| Molecular Weight | 176.17 g/mol | 210.62 g/mol |
| CAS Number | 43120-28-1 | 1079-46-5 |
Synthesis of this compound
Synthesis of 6-chloro-1H-indazole-3-carboxylic acid
The initial step involves the formation of the indazole ring from a suitable precursor, such as 4-chloro-2-methylaniline, through a diazotization and cyclization reaction.[7]
Experimental Protocol:
-
Diazotization: To a cooled (0-5 °C) solution of 4-chloro-2-methylaniline in a suitable acidic medium (e.g., hydrochloric acid), a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for a designated period to ensure complete formation of the diazonium salt.
-
Cyclization: The resulting diazonium salt solution is then subjected to conditions that promote intramolecular cyclization to form the 6-chloro-1H-indazole ring. This may involve adjusting the pH and temperature of the reaction mixture.
-
Carboxylation: The 3-position of the indazole ring can be carboxylated using a strong base like n-butyllithium followed by quenching with carbon dioxide (dry ice).[5]
-
Work-up and Isolation: The reaction mixture is acidified to precipitate the 6-chloro-1H-indazole-3-carboxylic acid. The solid product is collected by filtration, washed with water, and dried.
Esterification to this compound
The final step is the esterification of the carboxylic acid to the corresponding methyl ester. The Fischer-Speier esterification is a classic and effective method for this transformation.[2]
Experimental Protocol:
-
Reaction Setup: 6-chloro-1H-indazole-3-carboxylic acid is dissolved in an excess of methanol, which serves as both the solvent and the reactant.
-
Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, is added to the solution.[6]
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester.
-
Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain the final product of high purity.
The 6-chloro-1H-indazole Scaffold in Kinase Inhibition
The 6-chloro-1H-indazole moiety is a prominent feature in a number of potent and selective protein kinase inhibitors.[3][4] Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is therefore a major focus of modern drug discovery.
Significance of the 6-chloro Substitution
The chlorine atom at the 6-position of the indazole ring contributes significantly to the inhibitory activity of these molecules through several mechanisms:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the indazole nitrogen atoms, influencing hydrogen bonding interactions with the kinase active site.
-
Hydrophobic Interactions: The chloro group can engage in favorable hydrophobic interactions with nonpolar residues in the ATP-binding pocket of the kinase, thereby enhancing binding affinity.
-
Structural Rigidity: The substitution pattern can influence the overall conformation of the molecule, pre-organizing it for optimal binding to the target.
Targeting p21-Activated Kinase 1 (PAK1)
A notable example of the importance of the 6-chloro-1H-indazole scaffold is in the development of inhibitors for p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase that is a key downstream effector of the Rho GTPases Rac1 and Cdc42. It is implicated in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, survival, and migration. The aberrant activation of PAK1 is associated with the progression of various cancers, making it an attractive therapeutic target.
Derivatives of 1H-indazole-3-carboxamide containing the 6-chloro-1H-indazole core have been identified as potent and selective PAK1 inhibitors. For instance, compound 30l , a complex derivative, exhibited an impressive IC₅₀ of 9.8 nM against PAK1.[8] This highlights the potential of the 6-chloro-1H-indazole scaffold as a foundational element for the design of highly effective PAK1-targeted therapies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental approaches used to evaluate compounds like this compound, the following diagrams are provided.
Caption: Simplified PAK1 signaling pathway and the point of inhibition.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 5-arylamino-6-chloro-1H-indazole-4,7-diones as inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
The Indazole Pharmacophore in Drug Discovery: A Technical Guide
Introduction
The indazole scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets. This guide provides an in-depth overview of the indazole core, its physicochemical properties, synthetic strategies, and its role in the development of targeted therapies, particularly in oncology.
Physicochemical Properties and Biological Significance
Indazole exists in two main tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[3][4][5] The presence of two nitrogen atoms allows the indazole ring to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor, facilitating strong interactions with enzyme active sites, particularly the hinge region of kinases.[1]
The indazole nucleus is often used as a bioisostere for other aromatic systems like indole or phenol.[1][6][7] Compared to phenol, indazole derivatives tend to be more lipophilic and less susceptible to phase I and II metabolism.[1] This bioisosteric replacement can lead to improved pharmacokinetic profiles and enhanced target affinity.[1][7][8] The diverse biological activities attributed to indazole-containing compounds include anti-inflammatory, antimicrobial, anti-HIV, and, most notably, antitumor effects.[3][9][10][11][12]
Indazole-Containing Drugs: Mechanisms and Activity
The versatility of the indazole scaffold has led to the development and FDA approval of several key drugs, primarily multi-kinase and PARP inhibitors used in cancer therapy.[9][11][13]
Tyrosine Kinase Inhibitors (TKIs)
Indazole-based TKIs primarily function by inhibiting angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[14][15][16] They achieve this by targeting key receptor tyrosine kinases involved in the angiogenic signaling cascade, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs).[15][16][17][18]
-
Pazopanib (Votrient®): An oral multi-targeted TKI that inhibits VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-KIT.[19][20] By blocking these receptors, pazopanib effectively halts tumor growth and angiogenesis.[15][19] It is FDA-approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[3][9]
-
Axitinib (Inlyta®): A potent and selective second-generation inhibitor of VEGFR-1, -2, and -3.[18][21][22] Its primary application is in the treatment of advanced renal cell carcinoma, often after other systemic therapies have failed.[17][23][24]
The general mechanism for VEGFR inhibition by these drugs involves blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation and activation of downstream signaling molecules that promote cell proliferation and angiogenesis.
Poly(ADP-ribose) Polymerase (PARP) Inhibitors
PARP inhibitors represent another major class of cancer therapies that utilize the indazole scaffold. They exploit a concept known as synthetic lethality.
-
Niraparib (Zejula®): An oral inhibitor of PARP enzymes, PARP-1 and PARP-2, which are critical for the repair of single-strand DNA breaks.[25][26][27] In cancer cells with mutations in BRCA1/BRCA2 genes, the primary mechanism for repairing double-strand breaks (homologous recombination) is already deficient. By inhibiting PARP, niraparib prevents the repair of single-strand breaks.[25] These unrepaired breaks accumulate and lead to double-strand breaks during DNA replication.[25] The cell's inability to repair these double-strand breaks results in genomic instability and apoptotic cell death.[25][28] Niraparib is approved for the maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer.[3][26][27]
Quantitative Activity Data
The following table summarizes publicly available in vitro activity data for representative indazole-based drugs.
| Compound | Target(s) | Assay Type | IC50 / Ki Value | Cell Line / Condition | Reference(s) |
| Pazopanib | VEGFR-1 | Kinase Assay | Ki = 10 nM | - | [19] |
| VEGFR-2 | Kinase Assay | Ki = 30 nM | - | [19] | |
| VEGFR-3 | Kinase Assay | Ki = 47 nM | - | [19] | |
| PDGFR-α/β | Kinase Assay | Ki = 84/71 nM | - | [19] | |
| c-Kit | Kinase Assay | Ki = 74 nM | - | [19] | |
| Axitinib | VEGFR-1 | Kinase Assay | IC50 = 0.1 nM | - | [21] |
| VEGFR-2 | Kinase Assay | IC50 = 0.2 nM | - | [21] | |
| VEGFR-3 | Kinase Assay | IC50 = 0.1-0.3 nM | - | [21] | |
| Niraparib | PARP-1 | Enzyme Assay | IC50 = 3.8 nM | - | [28] |
| PARP-2 | Enzyme Assay | IC50 = 2.1 nM | - | [28] | |
| Intracellular PARylation | Cell-based Assay | IC50 ≈ 4 nM | Various | [28] | |
| Erdafitinib | FGFR1 | Kinase Assay | IC50 = 15 nM | - | [13] |
| Compound 109 | EGFR T790M | Kinase Assay | IC50 = 5.3 nM | - | [3] |
| EGFR | Kinase Assay | IC50 = 8.3 nM | - | [3] |
Experimental Protocols
General Synthesis of Indazole Scaffolds
The synthesis of indazole derivatives can be achieved through various routes. A common strategy involves the cyclization of appropriately substituted hydrazones or azobenzenes.[3][4][29] The synthesis of complex drug molecules like Axitinib and Pazopanib involves multi-step sequences, often utilizing palladium- or copper-catalyzed cross-coupling reactions (e.g., Heck, Migita) to build the final structure.[17][23][30]
Representative Protocol: Synthesis of Axitinib (Second Generation Process) [23][30]
-
Migita Coupling: A key C-S bond formation is achieved by reacting an iodo-indazole intermediate with a thiol-containing benzamide derivative. This step is palladium-catalyzed, often using a ligand like Xantphos and a mild base such as sodium bicarbonate to minimize side reactions.[23]
-
Heck Reaction: A subsequent palladium-catalyzed Heck reaction is used to install the vinyl-pyridine side chain onto the indazole core. In an optimized process, the indazole nitrogen is acylated in situ to facilitate the oxidative addition step and prevent unwanted side reactions.[23]
-
Deprotection and Crystallization: The final step typically involves the removal of any protecting groups and a carefully controlled crystallization to isolate the desired polymorph of the active pharmaceutical ingredient (API).[23][30]
Biological Evaluation Protocols
The anticancer activity of indazole derivatives is evaluated using a cascade of in vitro assays.[31][32][33][34]
1. Kinase Inhibition Assay (Biochemical Assay) [35]
-
Objective: To determine the direct inhibitory effect of the compound on the target kinase (e.g., VEGFR-2).
-
Methodology:
-
The purified recombinant kinase enzyme is incubated in a microplate well with a specific peptide substrate and ATP.
-
The test compound (at various concentrations) is added to the wells.
-
The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated substrate, linked to a detectable signal (e.g., fluorescence, luminescence).
-
The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by fitting the data to a dose-response curve.
-
2. Cell Viability / Cytotoxicity Assay (Cell-based Assay) [32][35]
-
Objective: To measure the effect of the compound on the proliferation and viability of cancer cells.
-
Methodology (MTT/MTS Assay):
-
Cancer cells (e.g., human umbilical vein endothelial cells (HUVECs) for anti-angiogenic compounds, or specific tumor cell lines) are seeded into 96-well plates and allowed to adhere overnight.[35]
-
The cells are then treated with the indazole compound at a range of concentrations for a specified period (e.g., 48-72 hours).
-
After incubation, a tetrazolium salt solution (like MTT or MTS) is added to each well.
-
Metabolically active, viable cells reduce the tetrazolium salt into a colored formazan product.
-
The absorbance of the colored product, which is directly proportional to the number of viable cells, is measured using a microplate reader.
-
The IC50 value (concentration required to inhibit cell growth by 50%) is determined from the dose-response curve.
-
The indazole pharmacophore has proven to be an exceptionally valuable scaffold in modern drug discovery. Its ability to form key interactions with a range of biological targets, particularly protein kinases and PARP enzymes, has led to the successful development of several life-extending cancer therapies. The synthetic versatility of the indazole core allows for fine-tuning of its pharmacological and pharmacokinetic properties. As our understanding of cancer biology deepens, the rational design of novel indazole derivatives will undoubtedly continue to yield innovative and effective therapeutic agents for a variety of diseases.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective | Semantic Scholar [semanticscholar.org]
- 6. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancerresearchuk.org [cancerresearchuk.org]
- 15. actionkidneycancer.org [actionkidneycancer.org]
- 16. worldscientific.com [worldscientific.com]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. oncolink.org [oncolink.org]
- 19. oncolink.org [oncolink.org]
- 20. discovery.researcher.life [discovery.researcher.life]
- 21. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 22. cancerresearchuk.org [cancerresearchuk.org]
- 23. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 24. Inlyta (Axitinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 25. zejulahcp.com [zejulahcp.com]
- 26. Zejula (Niraparib) First PARP Inhibitor Approved for Maintenance Treatment of Recurrent Ovarian, Fallopian Tube, or Primary Peritoneal Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 27. Niraparib - Wikipedia [en.wikipedia.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
- 31. reactionbiology.com [reactionbiology.com]
- 32. noblelifesci.com [noblelifesci.com]
- 33. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 34. Cell-culture based test systems for anticancer drug screening | EurekAlert! [eurekalert.org]
- 35. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Methyl 6-chloro-1H-indazole-3-carboxylate
Abstract
This application note provides a detailed protocol for the synthesis of Methyl 6-chloro-1H-indazole-3-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a multi-step process commencing with the ring-opening of 6-chloroisatin, followed by diazotization, cyclization, and final esterification to yield the target compound. This document outlines the precise experimental procedures, necessary reagents, and expected outcomes, and includes a visual workflow to facilitate comprehension and reproducibility in a research and development setting.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Specifically, substituted indazole-3-carboxylates are crucial precursors in the synthesis of therapeutic agents, including those with anti-cancer, anti-inflammatory, and antiviral properties. This compound is a valuable building block in medicinal chemistry, and a reliable and well-documented synthetic protocol is essential for researchers in drug discovery and development. This note details a robust procedure for its preparation.
Overall Reaction Scheme
Experimental Protocols
Part 1: Synthesis of 6-chloro-1H-indazole-3-carboxylic acid from 6-chloroisatin
This procedure is adapted from the general method for preparing indazole-3-carboxylic acids from isatins.
Materials:
-
6-Chloroisatin
-
Sodium hydroxide (NaOH)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfite (Na₂SO₃)
-
Deionized water
-
Ice
Procedure:
-
Ring Opening of 6-Chloroisatin:
-
In a 500 mL round-bottom flask, dissolve 18.16 g (0.1 mol) of 6-chloroisatin in 100 mL of 10% aqueous sodium hydroxide solution.
-
Heat the mixture at 50-60 °C with stirring for 1 hour. The color of the solution should change, indicating the formation of sodium 2-amino-4-chlorophenylglyoxylate.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
-
Diazotization and Cyclization:
-
To the cold solution from the previous step, slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water, ensuring the temperature remains below 5 °C.
-
Stir the mixture for 15 minutes.
-
Slowly add this solution to a vigorously stirred mixture of 25 mL of concentrated hydrochloric acid and 100 g of crushed ice, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring for 30 minutes at 0-5 °C.
-
Slowly add a solution of 26 g (0.2 mol) of sodium sulfite in 50 mL of water. Control the addition rate to keep the temperature below 10 °C.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Acidify the mixture to pH 2-3 with concentrated hydrochloric acid.
-
The precipitate of 6-chloro-1H-indazole-3-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
Part 2: Esterification to this compound
This procedure follows a standard acid-catalyzed esterification method.
Materials:
-
6-chloro-1H-indazole-3-carboxylic acid (from Part 1)
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Suspend the dried 6-chloro-1H-indazole-3-carboxylic acid (0.05 mol) in 150 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Carefully add 2 mL of concentrated sulfuric acid to the suspension while stirring.
-
-
Reflux:
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Add 100 mL of water to the residue and neutralize carefully with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Data Presentation
| Parameter | 6-chloro-1H-indazole-3-carboxylic acid | This compound |
| Molecular Formula | C₈H₅ClN₂O₂ | C₉H₇ClN₂O₂ |
| Molecular Weight | 196.59 g/mol | 210.62 g/mol |
| Typical Yield | 75-85% | 80-90% |
| Appearance | Off-white to pale yellow solid | White to off-white solid |
| Melting Point | >250 °C (decomposes) | Not available |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated acids (HCl, H₂SO₄) and sodium hydroxide are corrosive and should be handled with extreme care.
-
Sodium nitrite is an oxidizing agent and is toxic. Avoid inhalation and skin contact.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of this compound. By following these detailed steps, researchers and drug development professionals can consistently produce this key intermediate for their synthetic needs. The provided workflow and data tables offer a clear and concise overview of the entire process.
Application Notes and Protocols for the Synthesis of 1H-Indazole-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 1H-indazole-3-carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including roles as PARP-1 and PAK1 inhibitors.[1][2] This document outlines a general and robust synthetic strategy, starting from the preparation of the key intermediate, 1H-indazole-3-carboxylic acid, followed by its coupling with various amines to generate a library of carboxamide derivatives.
Synthetic Strategy Overview
The synthesis of 1H-indazole-3-carboxamide derivatives is typically achieved in a two-stage process. The first stage involves the synthesis of the core intermediate, 1H-indazole-3-carboxylic acid. Subsequently, this carboxylic acid is coupled with a desired amine using standard amide bond formation techniques to yield the final 1H-indazole-3-carboxamide derivative.
A common route to 1H-indazole-3-carboxylic acid begins with the protection of the indazole nitrogen, followed by a directed metalation at the C3 position and subsequent carboxylation with carbon dioxide.[3] An alternative pathway involves the nitrosation of an indole derivative to form a 1H-indazole-3-carboxaldehyde, which is then oxidized to the corresponding carboxylic acid.[4] The subsequent amide coupling is a well-established transformation in organic synthesis, with several reliable protocols available.[5]
Experimental Protocols
This section details the step-by-step procedures for the synthesis of 1H-indazole-3-carboxamide derivatives, starting from the preparation of the key precursor, 1H-indazole-3-carboxylic acid.
Protocol 1: Synthesis of 1H-Indazole-3-carboxylic acid
This protocol describes the synthesis of 1H-indazole-3-carboxylic acid from indazole via a protection-lithiation-carboxylation sequence.[3]
Materials:
-
Indazole
-
(2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl)
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry Tetrahydrofuran (THF)
-
Carbon dioxide (CO2) gas or dry ice
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4)
Procedure:
-
Protection of Indazole:
-
Dissolve indazole (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add SEM-Cl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the SEM-protected indazole.
-
-
Lithiation and Carboxylation:
-
Dissolve the SEM-protected indazole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Bubble CO2 gas through the reaction mixture for 2-3 hours or add crushed dry ice in excess.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Acidify the mixture with 1M HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the SEM-protected 1H-indazole-3-carboxylic acid.
-
-
Deprotection:
-
Dissolve the SEM-protected 1H-indazole-3-carboxylic acid in a suitable solvent system (e.g., a mixture of THF and water).
-
Add a strong acid such as HCl and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and adjust the pH to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 1H-indazole-3-carboxylic acid.
-
Protocol 2: Synthesis of 1H-Indazole-3-carboxamide Derivatives via Amide Coupling
This protocol outlines the coupling of 1H-indazole-3-carboxylic acid with a primary or secondary amine using HATU as the coupling agent.[5]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.0-1.2 eq).[5]
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for 2 minutes at room temperature.[5]
-
Add HATU (1.0-1.1 eq) in one portion to the reaction mixture.[5]
-
Stir the reaction at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC or LC-MS.[5]
-
Once the reaction is complete, pour the mixture into ice water to precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1H-indazole-3-carboxamide derivative.
Quantitative Data Summary
The following table summarizes the yields and melting points for a selection of synthesized 1H-indazole-3-carboxamide derivatives as reported in the literature.
| Compound ID | Amine Moiety (R) | Yield (%) | Melting Point (°C) | Reference |
| 4a | Benzylamine | 85 | 145-148 | |
| 4n | 2-Amino-1,3,4-thiadiazole | 78 | 194-198 | |
| - | Ammonium chloride | - | - | [4] |
| - | N-phenyl | 95 | 145-146.5 | [6] |
Note: The yields and melting points can vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for the preparation of 1H-indazole-3-carboxamide derivatives.
Caption: General synthetic route for 1H-indazole-3-carboxamide derivatives.
Potential Signaling Pathway Involvement
1H-Indazole-3-carboxamide derivatives have been identified as inhibitors of key signaling proteins such as PARP-1 and PAK1, which are involved in cellular processes like DNA repair and cell migration, respectively. The diagram below conceptualizes the inhibitory action of these compounds on a generic kinase signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a 1H-indazole-3-carboxamide derivative.
References
- 1. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Applications of Methyl 6-chloro-1H-indazole-3-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-1H-indazole-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic scaffold and amenable functional groups, the methyl ester and the chloro substituent, provide a valuable platform for the synthesis of a diverse range of biologically active molecules. The indazole nucleus is a recognized "privileged scaffold," appearing in numerous approved drugs and clinical candidates, particularly in the oncology and inflammation therapeutic areas. This document provides detailed application notes on the utility of this compound in the development of kinase inhibitors and prostanoid EP4 receptor antagonists, along with detailed experimental protocols for its derivatization.
Key Applications
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of potent and selective therapeutic agents. The two main areas of focus have been the development of kinase inhibitors and prostanoid EP4 receptor antagonists.
Kinase Inhibitors
The indazole core serves as an effective hinge-binding motif in many kinase inhibitors. This compound can be readily converted into a variety of 1H-indazole-3-carboxamides, which have shown significant inhibitory activity against several kinases implicated in cancer progression.
-
p21-Activated Kinase 1 (PAK1) Inhibitors: Aberrant PAK1 signaling is associated with tumor cell proliferation, migration, and invasion.[1] Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective PAK1 inhibitors.[1] For instance, compound 30l (a derivative of 1H-indazole-3-carboxamide) exhibited a PAK1 IC50 of 9.8 nM and demonstrated significant suppression of migration and invasion of MDA-MB-231 breast cancer cells.[1]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The FGF/FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of this pathway is a key driver in various cancers. Indazole-based compounds have been developed as potent FGFR inhibitors.
Prostanoid EP4 Receptor Antagonists
The prostanoid EP4 receptor, a G-protein coupled receptor for prostaglandin E2 (PGE2), is involved in inflammation and carcinogenesis. Antagonists of the EP4 receptor are being investigated for the treatment of various cancers and inflammatory diseases. This compound serves as a starting material for the synthesis of 2H-indazole-3-carboxamide derivatives that act as potent and selective EP4 receptor antagonists. For example, a derivative, compound 14 , displayed single-nanomolar EP4 antagonistic activity and showed significant anti-tumor effects in a syngeneic colon cancer model, both as a monotherapy and in combination with an anti-PD-1 antibody.
Quantitative Data
The following table summarizes the biological activity of representative indazole-3-carboxamide derivatives. While not all are direct derivatives of this compound, they highlight the potential of this scaffold.
| Compound ID | Target | IC50 / Ki | Cell Line / Assay Condition | Reference |
| 30l | PAK1 | 9.8 nM (IC50) | Enzymatic Assay | [1] |
| Compound 14 | EP4 Receptor | 1.1 ± 0.1 nM (IC50) | GloSensor cAMP assay (HEK293-EP4 cells) | |
| Compound 31 | PAK4 | 0.006 µM (Ki) | FRET-based Z′-Lyte assay | [2] |
| Compound 36 | EP4 Receptor | 4.3 nM (IC50) | cAMP functional assay (HEK293-hEP4 cells) | [3] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations of this compound are provided below.
Protocol 1: Hydrolysis of this compound to 6-chloro-1H-indazole-3-carboxylic acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 equiv) in a 2:2:1 mixture of THF/MeOH/H₂O.
-
Add LiOH·H₂O (2.0-3.0 equiv) to the solution.
-
Stir the reaction mixture at 45 °C for 3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Acidify the aqueous residue to pH 3-4 with 1N HCl.
-
Extract the aqueous layer with EtOAc (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 6-chloro-1H-indazole-3-carboxylic acid.
Protocol 2: Amide Coupling of 6-chloro-1H-indazole-3-carboxylic acid
This protocol details the formation of the amide bond, a key step in the synthesis of many biologically active indazole derivatives.
Materials:
-
6-chloro-1H-indazole-3-carboxylic acid (from Protocol 1)
-
Desired amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a solution of 6-chloro-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add the desired amine (1.1 equiv) and DIPEA (2.5 equiv).
-
Add HATU (1.2 equiv) to the mixture and stir at room temperature for 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with EtOAc (3 x volume).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxamide derivative.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by derivatives of this compound.
Caption: Simplified FGFR signaling pathway and the point of inhibition by indazole derivatives.
Caption: PAK1 signaling downstream of RTKs and its inhibition by indazole-3-carboxamides.
Caption: Prostanoid EP4 receptor signaling pathway and its antagonism by indazole derivatives.
Experimental Workflow
The following diagram outlines the general synthetic workflow for the preparation of 1H-indazole-3-carboxamide derivatives from this compound.
Caption: General synthetic workflow for 1H-indazole-3-carboxamide derivatives.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its straightforward derivatization, particularly through hydrolysis and amide coupling, provides access to a wide array of potent and selective kinase inhibitors and EP4 receptor antagonists. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to leverage this important scaffold in the discovery of novel therapeutics.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 6-chloro-1H-indazole-3-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-chloro-1H-indazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and organic synthesis. The indazole scaffold is a privileged structure found in numerous compounds with a wide range of pharmacological activities, including potent kinase inhibitors.[1][2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in two fundamental transformations: N-alkylation and amide coupling, which are pivotal for the synthesis of diverse compound libraries for drug discovery.
Key Synthetic Applications
This compound serves as a versatile starting material for the synthesis of a variety of substituted indazoles. The two primary reactive sites for elaboration are the N-1 position of the indazole ring and the C-3 methyl ester.
N-Alkylation of the Indazole Ring
N-alkylation of the indazole core is a common strategy in the development of therapeutic agents.[5][6] However, a significant challenge is the control of regioselectivity, as alkylation can occur at either the N-1 or N-2 position.[7][8] The reaction conditions, particularly the choice of base and solvent, play a crucial role in determining the isomeric ratio.[5][7] For 1H-indazole-3-carboxylates, conditions employing sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favor the formation of the N-1 alkylated product.[5][7][8] This selectivity is attributed to the formation of a sodium-chelated intermediate with the C-3 carboxylate group, which sterically hinders attack at the N-2 position.[7]
Experimental Protocol: Regioselective N-1 Alkylation
This protocol is optimized for the selective N-1 alkylation of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., n-pentyl bromide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the stirred suspension.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the desired alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-1 alkylated product.
Quantitative Data for N-Alkylation of Indazole-3-carboxylates
| Starting Material | Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield | Reference |
| Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | NaH | THF | >99:1 | 85% | [5] |
| Methyl 1H-indazole-3-carboxylate | benzyl bromide | NaH | THF | >99:1 | 92% | [5] |
| Methyl 1H-indazole-3-carboxylate | ethyl iodide | K₂CO₃ | DMF | 1:1.2 | 78% | [7] |
Experimental Workflow for N-1 Alkylation
Amide Coupling of the C-3 Carboxylate
The methyl ester at the C-3 position can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for the synthesis of 1H-indazole-3-carboxamides. These amides are of significant interest in drug discovery, particularly as kinase inhibitors.[2][4] The synthesis of these amides is typically achieved through standard amide coupling protocols using activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[2][9][10]
Experimental Protocol: Hydrolysis and Amide Coupling
Step A: Hydrolysis of the Methyl Ester
-
Dissolve this compound (1.0 equivalent) in a mixture of methanol and water.
-
Add lithium hydroxide (LiOH, 2.0-3.0 equivalents).
-
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1M HCl to pH ~3-4.
-
Collect the precipitated 6-chloro-1H-indazole-3-carboxylic acid by filtration, wash with water, and dry under vacuum.
Step B: High-Efficiency Amide Coupling using HATU
This protocol is recommended for a broad range of amines, including those that are less reactive.[10]
Materials:
-
6-chloro-1H-indazole-3-carboxylic acid (from Step A)
-
Desired primary or secondary amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, dissolve 6-chloro-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) and stir for 2 minutes.
-
Add HATU (1.0-1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring progress by TLC or LC-MS.[10]
-
Once complete, pour the reaction mixture into water and extract with EtOAc or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Amide Coupling of 1H-Indazole-3-carboxylic Acid
| Amine | Coupling Reagents | Base | Solvent | Yield | Reference |
| Benzylamine | EDC/HOBt | TEA | DMF | 85% | [2] |
| 2-Morpholinoethan-1-amine | EDC/HOBt | TEA | DMF | 78% | [2] |
| 4-(Pyrimidin-2-yl)piperazine | EDC/HOBt | TEA | DMF | 72% | [2] |
| Various substituted anilines | HATU | DIPEA | DMF | 60-90% | [10] |
Experimental Workflow for Amide Synthesis
Application in Kinase Inhibitor Drug Discovery
The 1H-indazole-3-carboxamide scaffold, readily accessible from this compound, has been identified as a promising framework for the development of potent and selective kinase inhibitors.[4] One such target is p21-activated kinase 1 (PAK1), a serine/threonine kinase that is aberrantly activated in various cancers and is associated with tumor progression, migration, and invasion.[4]
PAK1 Signaling Pathway and Inhibition
PAK1 is a key downstream effector of the small GTPases Rac and Cdc42. Upon activation, PAK1 phosphorylates numerous substrates, leading to cytoskeletal rearrangements, promotion of cell survival, and regulation of gene expression, all of which contribute to cancer metastasis. Inhibition of PAK1 is a promising therapeutic strategy to block these processes. Derivatives of the 1H-indazole-3-carboxamide scaffold have been shown to be potent PAK1 inhibitors, demonstrating anti-migration and anti-invasion activities in cancer cell lines.[4]
Conclusion
This compound is a high-value starting material for the synthesis of diverse chemical libraries. The protocols outlined for N-alkylation and amide coupling provide robust methods for generating novel indazole derivatives. The demonstrated application of the resulting 1H-indazole-3-carboxamide scaffold in the development of potent kinase inhibitors, such as those targeting PAK1, highlights the importance of this building block in modern drug discovery and development.
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. research.ucc.ie [research.ucc.ie]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for N-alkylation of Methyl 6-chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of indazoles is a critical transformation in medicinal chemistry for the synthesis of a wide array of biologically active compounds. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) on the indazole ring presents a significant challenge in achieving regioselectivity. This document provides detailed protocols for the selective N-alkylation of methyl 6-chloro-1H-indazole-3-carboxylate, a versatile intermediate in drug discovery. The protocols described herein focus on methods to achieve high regioselectivity for either the N1 or N2 position by carefully selecting the appropriate base, solvent, and alkylating agent.
Introduction
N-substituted indazoles are a prominent structural motif in numerous therapeutic agents. The functionalization of the indazole core at the N1 or N2 position can significantly impact the pharmacological properties of the resulting molecules. Direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, necessitating challenging and often costly purification steps.[1][2][3][4] The regiochemical outcome of the alkylation is highly dependent on various factors, including the steric and electronic properties of the indazole substrate, the nature of the electrophile, and the reaction conditions employed.[1][2] This application note details robust and reproducible protocols for the selective N-alkylation of this compound, providing researchers with reliable methods to access the desired regioisomers.
Factors Influencing Regioselectivity
The ratio of N1 to N2 alkylation is governed by a combination of steric, electronic, and reaction-condition-dependent factors.[1]
-
Base and Solvent System: The choice of base and solvent is paramount in controlling the regioselectivity. Strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) generally favor N1-alkylation.[1][2][5] This preference is often attributed to the formation of a sodium-chelated intermediate with the C3-carboxylate group, which sterically hinders attack at the N2 position.[1][4] Conversely, conditions employing bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) frequently result in mixtures of N1 and N2 isomers.[1]
-
Counter-ion: The cation from the base can influence the reaction outcome. For instance, the use of cesium carbonate (Cs2CO3) has been shown to promote N1-alkylation, potentially through a chelation mechanism.[4]
-
Alkylating Agent: The nature of the alkylating agent, including the leaving group and the steric bulk of the alkyl group, can also affect the N1/N2 ratio.
Experimental Protocols
Protocol 1: Selective N1-Alkylation using Sodium Hydride in Tetrahydrofuran
This protocol is optimized for achieving high N1-regioselectivity for this compound.[1][2][5]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl halide or tosylate)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Add anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N1-alkylated product.
Protocol 2: N-Alkylation using Cesium Carbonate in Dioxane
This method is particularly effective for the N1-alkylation with alkyl tosylates and often provides high yields of the N1-isomer.[1][4]
Materials:
-
This compound
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
-
Alkyl tosylate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous 1,4-dioxane (approx. 0.12 M) at room temperature, add cesium carbonate (2.0 equiv).
-
Add the corresponding alkyl tosylate (1.5 equiv) to the mixture.
-
Heat the resulting mixture to 90 °C and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the mixture to room temperature and pour it into ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective N2-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction can be employed to favor the formation of the N2-alkylated regioisomer.[1][3]
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Desired alcohol
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 equiv), triphenylphosphine (2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous THF (approx. 0.36 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add DEAD or DIAD (2.0 equiv) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 10 minutes.
-
Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to separate the N2-alkylated product from the N1-isomer and reaction byproducts.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-alkylation of indazole-3-carboxylate derivatives, providing a comparative overview for methodological selection.
| Protocol | Base/Reagent | Solvent | Alkylating Agent | Temperature (°C) | Time (h) | Typical N1:N2 Ratio | Typical Yield (%) | Reference(s) |
| 1 | NaH | THF | Alkyl Bromide | 0 to RT | 16-24 | >99:1 | 80-95 | [1][2][5] |
| 2 | Cs2CO3 | Dioxane | Alkyl Tosylate | 90 | 2-4 | High N1-selectivity | 90-98 | [1][4] |
| 3 | DEAD/PPh3 | THF | Alcohol | 0 to 50 | 2 | 1:2.5 (favors N2) | 58 (N2) / 20 (N1) | [1][3][6] |
| - | K2CO3 | DMF | Alkyl Bromide | RT to 120 | 16 | Variable (e.g., 58:42) | Moderate | [1][7] |
Note: Yields and regioselectivity can vary depending on the specific substrate and alkylating agent used.
Mandatory Visualizations
Experimental Workflow for N1-Alkylation (Protocol 1)
Caption: Workflow for the selective N1-alkylation of this compound.
Logical Relationship of Factors Affecting Regioselectivity
Caption: Factors influencing the regioselectivity of indazole N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Yield Synthesis of Substituted Indazoles
This document provides detailed application notes and experimental protocols for three modern, high-yield synthetic methods for preparing substituted indazoles. The methodologies covered are suitable for researchers in medicinal chemistry and drug development, focusing on efficiency, substrate scope, and practical application.
Application Note 1: Rh(III)/Cu(II)-Catalyzed C–H Activation and Annulation
Introduction: Transition-metal-catalyzed C–H activation has become a powerful strategy for the efficient construction of heterocyclic scaffolds. The synergistic use of Rhodium(III) and Copper(II) catalysts enables the direct annulation of azobenzenes with α-carbonyl sulfoxonium ylides. This method provides a [4+1] annulation pathway to synthesize 3-acyl-2H-indazoles, which are valuable building blocks in medicinal chemistry. The reaction proceeds through a Rh(III)-catalyzed C-H activation of the azobenzene, followed by coupling with the ylide and subsequent cyclization.[1][2]
Data Presentation: Substrate Scope and Yields
The following table summarizes the yields obtained for the synthesis of various 3-acyl-2H-indazoles using the Rh(III)/Cu(II)-catalyzed method. The reaction demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the azobenzene and ylide components.
| Entry | Azobenzene Substituent (R¹) | Ylide Substituent (R²) | Product | Yield (%) |
| 1 | H | Ph | 3-benzoyl-2-phenyl-2H-indazole | 95 |
| 2 | 4-Me | Ph | 3-benzoyl-2-(p-tolyl)-2H-indazole | 93 |
| 3 | 4-OMe | Ph | 3-benzoyl-2-(4-methoxyphenyl)-2H-indazole | 89 |
| 4 | 4-F | Ph | 3-benzoyl-2-(4-fluorophenyl)-2H-indazole | 85 |
| 5 | 4-Cl | Ph | 3-benzoyl-2-(4-chlorophenyl)-2H-indazole | 82 |
| 6 | 4-Br | Ph | 3-benzoyl-2-(4-bromophenyl)-2H-indazole | 81 |
| 7 | H | 4-Me-Ph | 2-phenyl-3-(4-methylbenzoyl)-2H-indazole | 92 |
| 8 | H | 4-OMe-Ph | 3-(4-methoxybenzoyl)-2-phenyl-2H-indazole | 88 |
| 9 | H | 4-Cl-Ph | 3-(4-chlorobenzoyl)-2-phenyl-2H-indazole | 84 |
| 10 | H | Me | 3-acetyl-2-phenyl-2H-indazole | 78 |
Experimental Protocol: Synthesis of 3-benzoyl-2-phenyl-2H-indazole (Table Entry 1)
-
Reagent Preparation: To an oven-dried 10 mL Schlenk tube, add azobenzene (36.4 mg, 0.2 mmol, 1.0 equiv), α-carbonyl sulfoxonium ylide (dimethyl(oxo(phenyl)methyl)-λ⁶-sulfanone) (47.6 mg, 0.24 mmol, 1.2 equiv), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), and Cu(OAc)₂ (72.6 mg, 0.4 mmol, 2.0 equiv).
-
Reaction Setup: Place a magnetic stir bar in the tube. Evacuate the tube and backfill with oxygen gas; repeat this cycle three times.
-
Solvent Addition: Add 1.0 mL of dichloroethane (DCE) to the tube via syringe under an oxygen atmosphere.
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 24 hours.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford the desired product, 3-benzoyl-2-phenyl-2H-indazole, as a solid.
Visualization: Catalytic Cycle
Caption: Rh(III)/Cu(II) catalytic cycle for [4+1] annulation.
Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[3] This method is highly effective for the late-stage functionalization of indazole scaffolds. Starting from readily available bromo-substituted indazoles, a diverse array of aryl or heteroaryl groups can be introduced at specific positions. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base, offering broad functional group tolerance and consistently high yields.[4]
Data Presentation: Substrate Scope and Yields
The table below showcases the synthesis of various 7-aryl-4-substituted-1H-indazoles via Suzuki-Miyaura coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with different boronic acids.[3]
| Entry | Boronic Acid (Ar-B(OH)₂) | Product (Ar at C7) | Yield (%) |
| 1 | (4-methoxyphenyl)boronic acid | 4-methoxyphenyl | 92 |
| 2 | (4-fluorophenyl)boronic acid | 4-fluorophenyl | 85 |
| 3 | (4-chlorophenyl)boronic acid | 4-chlorophenyl | 88 |
| 4 | (p-tolyl)boronic acid | p-tolyl | 90 |
| 5 | (3-methoxyphenyl)boronic acid | 3-methoxyphenyl | 87 |
| 6 | Phenylboronic acid | phenyl | 84 |
| 7 | (4-formylphenyl)boronic acid | 4-formylphenyl | 75 |
| 8 | (thiophen-2-yl)boronic acid | thiophen-2-yl | 78 |
Experimental Protocol: Synthesis of N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide (Table Entry 1)
-
Reagent Preparation: In a microwave vial, combine N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide (100 mg, 0.26 mmol, 1.0 equiv), (4-methoxyphenyl)boronic acid (52 mg, 0.34 mmol, 1.3 equiv), and K₂CO₃ (108 mg, 0.78 mmol, 3.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (11 mg, 0.013 mmol, 5 mol%) to the vial.
-
Reaction Setup: Seal the vial with a cap. Evacuate and backfill the vial with argon gas three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane/H₂O (4:1, 2.5 mL) via syringe.
-
Reaction Execution: Place the vial in a microwave reactor and irradiate at 120 °C for 30 minutes.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (petroleum ether/ethyl acetate gradient) to yield the pure product.
Visualization: Experimental Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Application Note 3: Metal-Free Synthesis from o-Aminobenzoximes
Introduction: To address the demand for more sustainable and cost-effective synthetic routes, metal-free methods are highly desirable. A practical, high-yield synthesis of 1H-indazoles can be achieved from readily available o-aminobenzoximes.[5] The reaction proceeds under mild conditions using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N). This method involves the selective activation of the oxime hydroxyl group, followed by an intramolecular cyclization and dehydration to form the indazole ring, avoiding the use of transition metals and harsh reagents.[6]
Data Presentation: Substrate Scope and Yields
The following table details the synthesis of various 1H-indazoles from substituted o-aminobenzoximes, demonstrating the method's versatility.[5]
| Entry | Substituent (R) | Product | Yield (%) |
| 1 | H | 1H-Indazole | 95 |
| 2 | 4-Cl | 5-Chloro-1H-indazole | 92 |
| 3 | 4-F | 5-Fluoro-1H-indazole | 89 |
| 4 | 4-Me | 5-Methyl-1H-indazole | 94 |
| 5 | 4-OMe | 5-Methoxy-1H-indazole | 85 |
| 6 | 4-NO₂ | 5-Nitro-1H-indazole | 88 |
| 7 | 5-Cl | 6-Chloro-1H-indazole | 93 |
| 8 | 3-Me | 4-Methyl-1H-indazole | 90 |
Experimental Protocol: Synthesis of 1H-Indazole (Table Entry 1)
-
Reaction Setup: To a solution of 2-aminobenzaldehyde oxime (1.36 g, 10 mmol, 1.0 equiv) in dichloromethane (DCM, 50 mL) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (2.02 g, 20 mmol, 2.0 equiv).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add methanesulfonyl chloride (1.26 g, 11 mmol, 1.1 equiv) dropwise over 10 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, and filter. Concentrate the solvent under reduced pressure to yield the crude product. Recrystallize from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure 1H-indazole.
Visualization: Reaction Pathway
Caption: Metal-free synthesis of 1H-indazoles via cyclization.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Purity Analysis of Indazole Esters by HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The purity of these compounds, particularly indazole esters which are common intermediates and final products in drug development, is a critical quality attribute that ensures their safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques essential for the separation, identification, and quantification of indazole esters and their potential impurities.[2]
This document provides detailed application notes and experimental protocols for the determination of the purity of indazole esters using stability-indicating HPLC and GC methods. These methods are designed to be robust and capable of separating the main component from process-related impurities and degradation products.
I. High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
A reversed-phase HPLC (RP-HPLC) method is highly suitable for the analysis of moderately polar to nonpolar indazole esters. The method detailed below is a stability-indicating assay designed to separate the active pharmaceutical ingredient (API) from its potential impurities, including regioisomers which are common in indazole synthesis.[3][4]
Experimental Protocol: HPLC
1. Instrumentation and Chromatographic Conditions:
A standard HPLC or UPLC system equipped with a UV detector is recommended.[5]
| Parameter | Condition |
| Column | C18 stationary phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent HPLC column)[5] |
| Mobile Phase A | 0.1% Formic acid in water[5] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[5] |
| Gradient | 0-1 min: 95% A, 1-5 min: ramp to 5% A, 5-6 min: hold at 5% A, 6-6.1 min: return to 95% A, 6.1-7 min: re-equilibration[5] |
| Flow Rate | 1.0 mL/min for HPLC (0.5 mL/min for UPLC)[5] |
| Column Temperature | 40 °C[5] |
| Detector Wavelength | UV at 254 nm (or wavelength of maximum absorbance for the specific indazole ester) |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
2. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of the indazole ester reference standard and dissolve it in 100 mL of the sample diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the indazole ester sample and dissolve it in 100 mL of the sample diluent.
-
Impurity Spiked Solution (for method development/validation): Prepare a solution of the indazole ester and spike it with known impurities (e.g., N-1 and N-2 isomers, starting materials) at a concentration of approximately 0.1-1% of the main analyte concentration.
3. Data Presentation: Representative HPLC Data
The following table summarizes expected results for a hypothetical purity analysis of Methyl 1H-indazole-3-carboxylate. Actual retention times and resolution will vary depending on the specific compound and chromatographic system.
| Analyte | Retention Time (min) | Relative Retention Time | Resolution (USP) |
| Indazole-3-carboxylic acid | 2.1 | 0.58 | - |
| Methyl 2H-indazole-3-carboxylate (N-2 isomer) | 3.2 | 0.89 | > 2.0 |
| Methyl 1H-indazole-3-carboxylate (API) | 3.6 | 1.00 | - |
| Unknown Impurity 1 | 4.5 | 1.25 | > 2.0 |
| Unknown Impurity 2 | 5.1 | 1.42 | > 2.0 |
4. Method Validation:
The analytical method should be validated according to ICH guidelines (Q2(R1)) to ensure it is suitable for its intended purpose.[6][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities and degradation products. This is demonstrated by the resolution of the main peak from all other peaks.[7] Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.[8][9]
-
Linearity: A linear relationship between concentration and detector response should be established over a defined range (e.g., 50-150% of the target concentration). A minimum of five concentrations is recommended.[6]
-
Accuracy: The closeness of the test results to the true value, typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.[6]
-
Precision: The degree of agreement among individual test results. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
II. Gas Chromatography (GC) Method for Purity Analysis
Gas chromatography is a suitable technique for the purity analysis of volatile and thermally stable indazole esters. A GC method coupled with a Flame Ionization Detector (FID) provides a robust and sensitive system for quantification.
Experimental Protocol: GC
1. Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| Column | HP-5 (5% phenyl methyl siloxane), 30 m x 0.32 mm I.D., 0.25 µm film thickness, or equivalent[10] |
| Carrier Gas | Nitrogen or Helium at a constant flow rate of 2 mL/min[10] |
| Injector Temperature | 250 °C[10] |
| Detector (FID) Temperature | 300 °C[10] |
| Oven Temperature Program | Initial temperature 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Sample Solvent | Methanol or Dichloromethane |
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of the indazole ester reference standard in the sample solvent at a concentration of approximately 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Solution: Accurately weigh about 10 mg of the indazole ester sample and dissolve it in 10 mL of the sample solvent.
3. Data Presentation: Representative GC Data
The following table shows hypothetical data for the purity analysis of Ethyl 1H-indazole-5-carboxylate.
| Analyte | Retention Time (min) | Area % |
| Ethyl 2H-indazole-5-carboxylate (N-2 isomer) | 8.5 | 0.2 |
| Ethyl 1H-indazole-5-carboxylate (API) | 9.1 | 99.7 |
| Unknown Impurity 1 | 10.2 | 0.1 |
4. Method Validation:
Similar to the HPLC method, the GC method must be validated in accordance with ICH guidelines for parameters such as specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[6][7]
III. Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the development and validation of an analytical method for purity analysis.
Caption: Workflow for Analytical Method Development and Validation.
The following diagram illustrates the logical relationship for ensuring comprehensive purity analysis through orthogonal methods.
Caption: Orthogonal Methods for Indazole Ester Purity Confirmation.
References
- 1. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 2. bloomtechz.com [bloomtechz.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. jfda-online.com [jfda-online.com]
- 9. A validated stability-indicating HPLC-DAD method for simultaneous determination of econazole nitrate, triamcinolone acetonide, benzoic acid and butylated hydroxyanisole in cream dosage form - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. globalresearchonline.net [globalresearchonline.net]
The Pivotal Role of Heterocyclic Intermediates in the Synthesis of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic intermediates that are fundamental building blocks for a range of clinically significant kinase inhibitors. We focus on the synthesis of intermediates for Imatinib, Gefitinib, and Lapatinib, highlighting the critical role of pyrimidine and quinazoline scaffolds.
Introduction
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many diseases, particularly cancer. Kinase inhibitors have emerged as a highly successful class of targeted therapeutics. The synthesis of these complex molecules often relies on the efficient preparation of key heterocyclic intermediates. This document outlines detailed methodologies for the synthesis of these crucial precursors, providing quantitative data to compare different synthetic approaches and visual diagrams of relevant signaling pathways and experimental workflows.
Key Intermediates and their Significance
1. N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (For Imatinib Synthesis): This aminopyrimidine derivative is a cornerstone in the synthesis of Imatinib, a potent inhibitor of the BCR-ABL tyrosine kinase, used in the treatment of chronic myeloid leukemia (CML).
2. 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxy-6-hydroxyquinazoline (For Gefitinib Synthesis): This quinazoline intermediate is essential for the synthesis of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
3. 5-(4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-2-furaldehyde (For Lapatinib Synthesis): This complex quinazoline derivative is a key intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor of both EGFR and HER2.
Quantitative Data Summary
The following tables summarize the yields of key synthetic steps for the intermediates discussed, providing a comparative overview of different methodologies.
Table 1: Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (Imatinib Intermediate)
| Step | Reactants | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Reduction of Nitro Group | N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine | 10% Pd/C, H₂ atmosphere, Ethyl acetate, 6.5 hours | >90 | >99.5 | [1][2] |
| Reduction of Nitro Group | N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine | 10% Pd/C, Ammonium formate, Anhydrous sodium sulfate, Ethyl acetate, Reflux, 6 hours | >95 | >99.8 | [2] |
Table 2: Synthesis of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxy-6-hydroxyquinazoline (Gefitinib Intermediate)
| Step | Reactants | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Deacetylation | 4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-6-acetoxyquinazoline hydrochloride | Concentrated aqueous ammonia, Methanol, Room temperature to 100°C | 92.1 | 96.21 | [3] |
| Etherification | 4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-6-hydroxyquinazoline, 4-(3-chloropropyl)morpholine | K₂CO₃, DMF, 80-90°C, 5 hours | 73.7 | 99.02 | [3] |
Table 3: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid dihydrochloride (Imatinib Intermediate)
| Step | Reactants | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| Nucleophilic Substitution | 4-(Chloromethyl)benzoic acid, N-methylpiperazine | Sodium hydroxide, Water, 50°C, 1 hour | 96.8 | 99.8 | [4] |
| Nucleophilic Substitution | 4-(Chloromethyl)benzoic acid, N-methylpiperazine | Potassium carbonate, Water, 150°C, 0.5 hours | 97.9 | 99.9 | [4][5] |
| Nucleophilic Substitution | 4-(Chloromethyl)benzoic acid, N-methylpiperazine | Sodium bicarbonate, N,N-dimethylformamide, 30°C, 2 hours | 97.3 | 99.8 | [4] |
| Nucleophilic Substitution | 4-(Chloromethyl)benzoic acid, N-methylpiperazine | Sodium hydroxide, Acetonitrile, 50°C, 1.5 hours | 95.2 | 99.8 | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
This protocol details the reduction of the nitro group of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine to yield the desired amino intermediate.[1][2]
Materials:
-
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine (1.0 eq)
-
10% Palladium on activated carbon (Pd/C) (0.1 eq by weight)
-
Ethyl acetate
-
Hydrogen gas supply
Procedure:
-
A suspension of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine (e.g., 143.0 g, 0.46 mol) in ethyl acetate (e.g., 7.15 L) is prepared in a suitable reaction vessel.
-
10% Pd/C (e.g., 14.3 g) is added to the suspension.
-
The reaction mixture is stirred under a hydrogen atmosphere at normal pressure for approximately 6.5 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is recrystallized from methylene chloride to yield N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine.
Protocol 2: Synthesis of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxy-6-hydroxyquinazoline
This protocol describes the deacetylation of the acetate precursor to obtain the hydroxyquinazoline intermediate.[3]
Materials:
-
4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-6-acetoxyquinazoline hydrochloride (1.0 eq)
-
Concentrated aqueous ammonia (e.g., 30% w/v)
-
Methanol
Procedure:
-
To a stirred mixture of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-6-acetoxyquinazoline hydrochloride (e.g., 14 g) in methanol (e.g., 520 ml), add concentrated aqueous ammonia (e.g., 7.25 ml).
-
Stir the mixture at room temperature for 17 hours.
-
Heat the reaction mixture to 100°C for 1.5 hours.
-
Cool the mixture and collect the precipitate by filtration.
-
Dry the solid to obtain 4-((3-chloro-4-fluorophenyl)amino)-7-methoxy-6-hydroxyquinazoline.
Protocol 3: Synthesis of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid dihydrochloride
This protocol outlines the synthesis of a key side-chain intermediate for Imatinib.[4][5]
Materials:
-
4-(Chloromethyl)benzoic acid (1.0 eq)
-
N-methylpiperazine (1.0-1.2 eq)
-
Base (e.g., Sodium hydroxide, Potassium carbonate, or Sodium bicarbonate)
-
Solvent (e.g., Water, Acetonitrile, or N,N-dimethylformamide)
-
Hydrogen chloride gas
Procedure:
-
In a reaction vessel, combine 4-(chloromethyl)benzoic acid (e.g., 100g), N-methylpiperazine (e.g., 59g), a base (e.g., 41g potassium carbonate), and a solvent (e.g., 400ml water).
-
Heat the reaction mixture with stirring (e.g., 150°C for 0.5 hours).
-
Cool the reaction solution to room temperature.
-
The work-up may involve nanofiltration to remove excess reagents.
-
Pass hydrogen chloride gas through the concentrated solution to precipitate the dihydrochloride salt.
-
Collect the white solid by centrifugation to obtain 4-(4-methylpiperazin-1-ylmethyl)benzoic acid dihydrochloride.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by the kinase inhibitors and the general experimental workflows for the synthesis of their intermediates.
Caption: EGFR Signaling Pathway and the inhibitory action of Gefitinib.
Caption: BCR-ABL Signaling Pathway and the inhibitory action of Imatinib.
Caption: General Experimental Workflow for Intermediate Synthesis.
References
- 1. Synthesis routes of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine [benchchem.com]
- 2. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 5. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of Methyl 6-chloro-1H-indazole-3-carboxylate in Structure-Activity Relationship (SAR) Studies
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and ion channel modulation properties.[1][2][3][4] Methyl 6-chloro-1H-indazole-3-carboxylate is a key starting material for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. The presence of the chloro substituent at the 6-position, the ester at the 3-position, and the reactive nitrogen atoms in the indazole ring offer multiple points for chemical modification.
These application notes provide detailed protocols for the derivatization of this compound, focusing on N-alkylation and amide bond formation, two common strategies for exploring the chemical space around this scaffold. The aim is to guide researchers in the synthesis and evaluation of novel indazole derivatives to elucidate the relationship between their chemical structure and biological activity.
Key Derivatization Strategies
The primary points for derivatization of this compound are the N1 and N2 positions of the indazole ring and the C3-carboxylate group.
-
N-Alkylation: The presence of two nucleophilic nitrogen atoms (N1 and N2) on the indazole ring allows for the introduction of various alkyl or aryl groups.[5] The regioselectivity of this reaction is highly dependent on the reaction conditions, such as the choice of base and solvent.[1][6] Generally, strong, non-coordinating bases like sodium hydride (NaH) in aprotic, non-polar solvents such as tetrahydrofuran (THF) favor N1-alkylation.[1] In contrast, conditions like potassium carbonate (K2CO3) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can lead to mixtures of N1 and N2 isomers.[5]
-
Amide Bond Formation: The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This is a robust method for introducing a wide variety of substituents to explore the SAR. Common coupling reagents for this transformation include HATU, HBTU, and EDC in combination with HOBt.[7][8]
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of this compound
This protocol is optimized for the selective alkylation at the N1 position of the indazole ring.[5][9]
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1-alkylated product from any N2-isomer.
Protocol 2: Saponification of this compound
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a necessary intermediate for amide coupling.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 equivalent) in a mixture of THF, MeOH, and water.
-
Add an aqueous solution of LiOH or NaOH (2.0-3.0 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-chloro-1H-indazole-3-carboxylic acid.
Protocol 3: Amide Coupling of 6-chloro-1H-indazole-3-carboxylic acid
This protocol outlines the formation of amides using HATU as the coupling agent, which is effective for a wide range of amines.[8]
Materials:
-
6-chloro-1H-indazole-3-carboxylic acid
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 6-chloro-1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture for 5 minutes at room temperature.
-
Add HATU (1.1 equivalents) in one portion and continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation for SAR Studies
The following tables present hypothetical data for a series of derivatized this compound compounds, illustrating how quantitative data from SAR studies can be structured for clear comparison. The biological activity is represented as IC50 values against a hypothetical cancer cell line (e.g., HCT116) and as a percentage of inhibition of a specific ion channel (e.g., CRAC channel).[10]
Table 1: SAR of N1-Alkylated 6-chloro-1H-indazole-3-carboxylate Derivatives
| Compound ID | R1-Substituent | HCT116 IC50 (µM) | CRAC Channel Inhibition (%) @ 10 µM |
| 1a | H | > 50 | 5 |
| 1b | Methyl | 25.3 | 15 |
| 1c | Ethyl | 18.7 | 22 |
| 1d | n-Propyl | 15.2 | 30 |
| 1e | Isopropyl | 22.1 | 25 |
| 1f | Benzyl | 8.5 | 45 |
| 1g | 4-Fluorobenzyl | 5.1 | 60 |
Table 2: SAR of 6-chloro-1H-indazole-3-carboxamide Derivatives
| Compound ID | R2-Amine | HCT116 IC50 (µM) | CRAC Channel Inhibition (%) @ 10 µM |
| 2a | Methylamine | 30.1 | 10 |
| 2b | Ethylamine | 24.8 | 18 |
| 2c | Propylamine | 19.5 | 28 |
| 2d | Cyclohexylamine | 12.3 | 40 |
| 2e | Aniline | 9.8 | 55 |
| 2f | 4-Fluoroaniline | 4.2 | 75 |
| 2g | Piperidine | 15.6 | 35 |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Factors influencing the regioselectivity of N-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. research.ucc.ie [research.ucc.ie]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-chloro-1H-indazole-3-carboxylate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 6-chloro-1H-indazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound is typically a two-stage process:
-
Formation of the Indazole Core: Synthesis of 6-chloro-1H-indazole-3-carboxylic acid. A common method involves the diazotization of an appropriately substituted aniline, such as 2-amino-5-chlorobenzoic acid, followed by reduction and cyclization. Another route starts from 6-chloroisatin, which undergoes ring-opening, diazotization, and subsequent reductive cyclization.
-
Esterification: The conversion of 6-chloro-1H-indazole-3-carboxylic acid to its methyl ester. This is commonly achieved through Fischer esterification, where the carboxylic acid is reacted with methanol in the presence of an acid catalyst.[1][2]
Q2: What are the most likely byproducts I will encounter during the synthesis of this compound?
A2: Byproducts can arise from both the formation of the indazole core and the final esterification step. The most common byproducts include unreacted starting materials, intermediates from incomplete reactions, and products from side reactions.
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation depends on careful control of reaction conditions. Key strategies include:
-
Temperature Control: Particularly during diazotization, maintaining low temperatures (0-5 °C) is crucial to prevent the decomposition of the diazonium salt.[3]
-
Anhydrous Conditions: For the esterification step, using anhydrous methanol and preventing the ingress of water can help drive the equilibrium towards the product.
-
Purity of Starting Materials: Using highly pure starting materials will prevent the introduction of impurities that can lead to side reactions.
-
Reaction Monitoring: Closely monitoring the reaction progress using techniques like TLC or LC-MS can help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive heating.
Troubleshooting Guide: Common Byproducts and Solutions
This section details specific byproducts that may be observed, their likely causes, and recommended solutions for their removal or prevention.
Stage 1: Synthesis of 6-chloro-1H-indazole-3-carboxylic acid
A common route involves the diazotization of 2-amino-5-chlorobenzoic acid.
Problem: Presence of Phenolic Byproducts (e.g., 5-chloro-2-hydroxybenzoic acid)
-
Cause: This byproduct can form if the diazonium salt intermediate reacts with water. This is more likely to occur if the reaction temperature is not kept sufficiently low, leading to the decomposition of the diazonium salt.[4]
-
Solution:
-
Prevention: Maintain a strict temperature control of 0-5 °C during the diazotization step.[3] Ensure that the addition of sodium nitrite is slow and that the reaction mixture is well-stirred to dissipate any localized heat.
-
Removal: Phenolic byproducts can often be removed by adjusting the pH of the aqueous solution during workup and performing extractions. Due to their acidic nature, they can be separated from the desired product through careful pH-controlled liquid-liquid extraction.
-
Problem: Unreacted 2-amino-5-chlorobenzoic acid
-
Cause: Incomplete diazotization due to insufficient sodium nitrite or acid, or a reaction time that is too short.
-
Solution:
-
Prevention: Use a slight excess of sodium nitrite and ensure the presence of sufficient acid to generate nitrous acid in situ. Monitor the reaction by TLC to ensure full consumption of the starting material.
-
Removal: The unreacted starting material can be removed during the purification of the final product, typically by recrystallization or column chromatography.
-
Stage 2: Esterification of 6-chloro-1H-indazole-3-carboxylic acid
This step is commonly performed via Fischer esterification.
Problem: Incomplete Esterification (Presence of 6-chloro-1H-indazole-3-carboxylic acid)
-
Cause: The Fischer esterification is an equilibrium reaction.[1] The presence of water will inhibit the reaction from going to completion. Other causes include insufficient catalyst, reaction time, or temperature.
-
Solution:
-
Prevention: Use a large excess of anhydrous methanol as the solvent to drive the equilibrium towards the ester.[1] Use a suitable acid catalyst (e.g., sulfuric acid, methanesulfonic acid) in an appropriate amount.[5] Ensure the reaction is heated at reflux for a sufficient period.
-
Removal: The unreacted carboxylic acid can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The desired ester will remain in the organic layer, while the carboxylic acid will be converted to its salt and move to the aqueous layer.[5]
-
Quantitative Data Summary
| Stage | Product | Typical Yield (%) | Common Impurities | Typical Impurity Level (%) |
| Indazole Formation | 6-chloro-1H-indazole-3-carboxylic acid | 70-85 | Unreacted starting material, phenolic byproducts | 5-15 |
| Esterification | This compound | 80-95 | Unreacted carboxylic acid | 5-10 |
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-1H-indazole-3-carboxylic acid from 2-amino-5-chlorobenzoic acid
-
Diazotization: Dissolve 2-amino-5-chlorobenzoic acid in aqueous hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
Reduction and Cyclization: In a separate flask, prepare a solution of a suitable reducing agent (e.g., sodium sulfite) in water and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution to the reducing agent solution, maintaining the low temperature.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to yield crude 6-chloro-1H-indazole-3-carboxylic acid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
-
Suspend 6-chloro-1H-indazole-3-carboxylic acid in anhydrous methanol.
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or methanesulfonic acid) to the suspension.[5]
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for common byproduct identification.
References
Technical Support Center: Purification of Chlorinated Indazole Esters
Welcome to the technical support center for the purification of chlorinated indazole esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of chlorinated indazole esters?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials from the initial indazole ring formation or esterification steps are a primary source of impurities.
-
Regioisomers: A significant challenge in the synthesis of N-alkylated indazoles is the formation of both N1 and N2 isomers. The ratio of these isomers can be influenced by reaction conditions, and their separation can be difficult due to similar polarities.[1][2]
-
Hydrolysis Products: The ester group is susceptible to hydrolysis back to the corresponding carboxylic acid, especially during aqueous workups or on silica gel chromatography if the conditions are not anhydrous.[3]
-
Over-chlorination Products: During the chlorination of the indazole ring, di- or poly-chlorinated byproducts may form, depending on the reaction conditions and the reactivity of the substrate.
-
Side-Reaction Products: Depending on the synthetic route, various side-products can form. For example, in syntheses involving cyclization, incomplete cyclization or alternative cyclization pathways can lead to impurities.
Q2: My chlorinated indazole ester is proving difficult to crystallize. What strategies can I employ?
A2: Difficulty in crystallization, often resulting in "oiling out," is a common issue. Here are some strategies to overcome this:
-
Solvent Screening: Systematically screen a variety of solvent systems. A good starting point is a binary solvent system where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent"). Common solvent mixtures for indazole derivatives include acetone/water, ethanol/water, methanol/water, and tetrahydrofuran/water.[4]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator. Slow cooling promotes the formation of well-defined crystals over rapid precipitation.
-
Seeding: Introduce a seed crystal from a previous successful crystallization to induce crystal growth.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites for crystal formation.
-
Solvent Layering: Dissolve your compound in a minimal amount of a dense "good" solvent and carefully layer a less dense "anti-solvent" on top. Crystals may form at the interface over time.
Q3: How can I effectively separate N1 and N2 regioisomers of my chlorinated indazole ester?
A3: The separation of N1 and N2 isomers is a critical challenge due to their often similar chromatographic behavior.
-
Flash Column Chromatography: This is the most common method for separating these isomers. Careful optimization of the mobile phase is crucial. A shallow solvent gradient, starting with a non-polar eluent and gradually increasing the polarity, can improve resolution. Common solvent systems include hexane/ethyl acetate and dichloromethane/methanol.[1][5]
-
Recrystallization: In some cases, fractional crystallization can be used if the isomers have sufficiently different solubilities in a particular solvent system. A patent describes the use of mixed solvents like acetone/water, ethanol/water, methanol/water, acetonitrile/water, or THF/water to separate indazole isomers.[4]
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide baseline separation of isomers.
Q4: I am observing my ester hydrolyzing during silica gel column chromatography. How can I prevent this?
A4: Silica gel is slightly acidic and can catalyze the hydrolysis of sensitive esters, especially in the presence of protic solvents.
-
Use Neutralized Silica Gel: You can neutralize silica gel by washing it with a dilute solution of a base like triethylamine in your eluent, followed by flushing with the eluent alone before loading your sample.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic).
-
Anhydrous Conditions: Ensure your solvents are dry and run the column under an inert atmosphere if your compound is particularly sensitive.
-
Avoid Protic Solvents: If possible, use aprotic solvents for your mobile phase. If a protic solvent like methanol is necessary, use the minimum amount required for elution.
Troubleshooting Guides
Column Chromatography Purification
| Problem | Possible Cause | Solution |
| Poor separation of desired compound from impurities. | Suboptimal solvent system polarity. | Perform thorough TLC analysis with various solvent systems to find an eluent that provides good separation (aim for an Rf of 0.2-0.4 for the desired compound).[6] Employ a gradient elution, starting with a less polar solvent and gradually increasing polarity. |
| Compound is not eluting from the column. | Eluent is too non-polar. | Gradually increase the polarity of your solvent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6] |
| Streaking or tailing of spots on TLC and column. | The compound may be too polar for the solvent system, or it could be interacting strongly with the stationary phase. The sample may be overloaded. | Add a small amount of a more polar solvent to the eluent. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve peak shape. Ensure the sample is not overloaded on the column. |
| Suspected decomposition on the column. | The compound is unstable on silica gel. | Use a less acidic stationary phase like alumina. Run the column quickly to minimize contact time. |
Recrystallization Purification
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the compound has a low melting point. The solvent may be inappropriate. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Try a different solvent system. |
| No crystals form upon cooling. | The solution is not saturated enough, or the compound is very soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration and then cool again. If the compound is too soluble, add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy, then heat to clarify and cool slowly. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Cool the solution for a longer period in an ice bath. Minimize the amount of solvent used to wash the crystals during filtration, and use ice-cold solvent. |
| Crystals are colored, indicating trapped impurities. | Impurities are co-crystallizing with the product. | Perform a hot filtration to remove insoluble impurities before cooling. Consider a preliminary purification step like a short silica gel plug before recrystallization. |
Experimental Protocols
General Protocol for Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). The ideal system should give the desired compound an Rf value between 0.2 and 0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude chlorinated indazole ester in a minimal amount of the eluent or a suitable solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed. Alternatively, dissolve the sample in a minimal amount of eluent and load it directly onto the column.
-
Elution: Begin eluting with the solvent system determined from your TLC analysis. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified chlorinated indazole ester.
General Protocol for Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude chlorinated indazole ester in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of chlorinated indazole esters.
References
- 1. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting low yield in indazole cyclization reactions
This technical support center is a resource for researchers, scientists, and drug development professionals to troubleshoot and optimize indazole cyclization reactions. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges such as low yield and side product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete conversion are common challenges in indazole synthesis and can be attributed to several factors, depending on the specific synthetic route. Here are some common causes and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in both reaction rate and byproduct formation. While some methods, like Cadogan-type reactions, may require high temperatures, excessive heat can lead to decomposition.[1] Conversely, many modern catalytic methods are efficient at milder temperatures.[1] It is advisable to perform a systematic temperature screening to find the optimal balance for your specific substrate and catalyst system.
-
Incorrect Choice of Solvent: The polarity and boiling point of the solvent are crucial as they affect the solubility of reactants and reaction kinetics.[1] If starting materials are not fully dissolved, the reaction may be incomplete. Consider screening solvents with different properties.
-
Catalyst Inactivity or Incompatibility: In metal-catalyzed reactions (e.g., using Palladium or Copper), the catalyst's activity is paramount.[2][3][4] Ensure the catalyst is not degraded and that the chosen ligands are appropriate for the transformation. The presence of impurities in the starting materials can sometimes poison the catalyst.
-
Presence of Water: In certain indazole syntheses, the presence of water can be detrimental. For instance, in processes involving the formation of arylhydrazones, water generated during the reaction can lead to the formation of unwanted impurities.[1] The addition of 4 Å molecular sieves can help to remove water and improve the reaction outcome.[1]
-
Substrate Reactivity: The electronic and steric properties of substituents on your starting materials can significantly impact reactivity. Electron-withdrawing groups, for example, generally result in lower yields in some oxidative cyclization methods.[5] If you suspect substrate reactivity is the issue, exploring alternative synthetic routes might be necessary.[1]
Issue 2: Formation of Unwanted Regioisomers (N1 vs. N2)
Q: My reaction is producing a mixture of N1 and N2-alkylated indazoles. How can I improve the regioselectivity?
A: Controlling regioselectivity is a critical aspect of many indazole syntheses. The thermodynamic and kinetic stability of the products often dictates the outcome. The 1H-indazole is generally the more thermodynamically stable isomer.[6][7]
Strategies to Favor the 1H-Indazole (N1-alkylation):
-
Choice of Base and Solvent: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring the formation of the N1-substituted product.[6][8]
-
Reaction Temperature: Higher reaction temperatures or longer reaction times can allow for equilibration to the more thermodynamically stable N1 isomer.[1]
-
Bulky Substituents: A bulky substituent at the C3 position can sterically hinder attack at the N2 position, thereby favoring N1 alkylation.[9]
Strategies to Favor the 2H-Indazole (N2-alkylation):
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group (e.g., -NO₂, -CO₂Me) at the C7 position can effectively direct alkylation to the N2 position.[10]
-
Acidic or Neutral Conditions: While basic conditions often yield mixtures, alkylation under neutral or acidic conditions can selectively occur at the N2 position.[10]
-
Kinetic Control: Lower reaction temperatures (e.g., 0 °C or room temperature) can favor the formation of the kinetically controlled N2 product.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on 1H/2H-Indazole Ratio
| Base | Solvent | Temperature (°C) | Approximate 1H:2H Ratio |
| K₂CO₃ | DMF | 25 | 3:1 |
| NaH | THF | 0-25 | >95:5[6] |
| Cs₂CO₃ | Dioxane | 80 | 1:2 |
Note: These ratios are illustrative and can vary based on the specific substrate and other reaction parameters.[6]
Experimental Protocols
Protocol 1: N1-Selective Alkylation of Indazole
This protocol describes a general procedure for the selective N1-alkylation of a substituted 1H-indazole using sodium hydride in tetrahydrofuran.[1][8][10]
-
Preparation: To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.
Protocol 2: One-Pot Cadogan-Sundberg Reductive Cyclization for 2H-Indazoles
This protocol is a modified, one-pot procedure for the synthesis of 2H-indazoles from ortho-nitrobenzaldehydes and amines.[10]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. caribjscitech.com [caribjscitech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Improving the Regioselectivity of Indazole N-Alkylation
Welcome to the technical support center for the regioselective N-alkylation of indazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired N-1 or N-2 selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the regioselectivity of indazole N-alkylation a significant challenge?
The indazole ring contains two nucleophilic nitrogen atoms, N-1 and N-2. This dual reactivity often leads to the formation of a mixture of N-1 and N-2 alkylated regioisomers during synthesis, complicating purification and reducing the yield of the desired product.[1][2] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer, a factor that can be leveraged to control the reaction's outcome.[1][3][4]
Q2: What are the primary factors that influence whether alkylation occurs at the N-1 or N-2 position?
The regiochemical outcome of indazole alkylation is a delicate balance of several factors:
-
Steric and Electronic Effects of Substituents: The size and electronic nature of groups on the indazole ring play a crucial role. For instance, bulky substituents at the C-3 position can favor N-1 alkylation, while electron-withdrawing groups (e.g., NO₂ or CO₂Me) at the C-7 position can sterically hinder N-1 and direct alkylation to the N-2 position.[2][3][4][5]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is critical. A common combination to favor N-1 alkylation is sodium hydride (NaH) in tetrahydrofuran (THF).[2][3] Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can often result in a mixture of isomers.[1]
-
Nature of the Alkylating Agent: The electrophile used can also influence the N-1/N-2 ratio.
-
Thermodynamic vs. Kinetic Control: N-1 substituted products are often the thermodynamically more stable isomer, while N-2 products can be favored under kinetically controlled conditions.[1][3][4] Conditions that allow for equilibration tend to yield the N-1 product.[1][2]
Troubleshooting Guide
Problem: My N-alkylation reaction is yielding a roughly equal mixture of N-1 and N-2 isomers.
-
Solution: To enhance selectivity for the N-1 product, consider switching to conditions that favor thermodynamic control. The combination of a strong base like sodium hydride (NaH) in a less polar aprotic solvent like tetrahydrofuran (THF) has been shown to provide excellent N-1 regioselectivity for a variety of indazole substrates.[2][3]
Problem: I am trying to synthesize the N-2 substituted indazole, but the reaction predominantly forms the N-1 isomer.
-
Solution: To favor the kinetically preferred N-2 product, you can modify the reaction conditions to prevent thermodynamic equilibration.[3]
-
Catalytic Systems: Consider using specific catalytic systems known to promote N-2 alkylation. For example, triflic acid (TfOH) has been successfully used to catalyze the highly regioselective N-2 alkylation of indazoles with diazo compounds.[6][7]
-
Substituent Effects: If your synthesis allows, introducing a sterically hindering substituent at the C-7 position of the indazole ring can effectively block the N-1 position and direct alkylation to N-2.[2][4][5]
-
Mitsunobu Reaction: The Mitsunobu reaction has been shown to favor the formation of the N-2 regioisomer.[2][4]
-
Data Presentation: Regioselectivity under Various Conditions
The following tables summarize quantitative data from the literature, illustrating the impact of different reaction parameters on the N-1/N-2 selectivity of indazole alkylation.
Table 1: Effect of Base and Solvent on Regioselectivity
| Indazole Substrate | Alkylating Agent | Base | Solvent | N-1:N-2 Ratio | Yield (%) | Reference |
| 1H-Indazole | Isobutyl bromide | K₂CO₃ | DMF | 58:42 | 72 (total) | [8] |
| 3-CO₂Me-Indazole | n-Pentyl bromide | NaH | THF | >99:1 | 99 | [2] |
| 1H-Indazole | n-Pentanol | (Mitsunobu) | THF | 1:2.5 | 78 (total) | [2][4] |
| 7-NO₂-Indazole | n-Pentyl bromide | NaH | THF | 4:96 | 96 | [2][4][5] |
Table 2: Influence of Indazole Substituents on Regioselectivity (NaH/THF Conditions)
| C-3 Substituent | N-1:N-2 Ratio | Reference |
| -H | 95:5 | [2] |
| -CH₃ | 98:2 | [2] |
| -Ph | >99:1 | [2] |
| -t-Bu | >99:1 | [2] |
| -COMe | >99:1 | [2] |
| -CO₂Me | >99:1 | [2] |
Experimental Protocols
Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position using NaH in THF.[1][2]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective N-2 Alkylation using TfOH and Diazo Compounds
This method provides high regioselectivity for the N-2 position under acidic conditions.[6]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ucc.ie [research.ucc.ie]
- 6. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 8. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimer formation during indole nitrosation reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during indole nitrosation, with a specific focus on preventing the formation of unwanted dimers.
Troubleshooting Guide: Dimer Formation
Issue: Formation of a colored precipitate or observation of significant byproducts in the reaction mixture, often identified as dimers (e.g., "indole red").
This is a common side reaction where the desired 3-nitrosoindole intermediate reacts with a molecule of the starting indole material. The following guide will help you diagnose and resolve this issue.
| Observation | Potential Cause | Recommended Solution |
| A red, purple, or dark-colored precipitate forms during the reaction. | Dimerization of 3-nitrosoindole with unreacted indole. This is highly favored under strongly acidic conditions and when the concentration of free indole is high.[1][2] | 1. Implement Reverse Addition: Slowly add the indole solution to the acidic solution of the nitrosating agent (e.g., sodium nitrite). This maintains a low concentration of the indole starting material, minimizing the chance of it reacting with the newly formed 3-nitrosoindole.[3] 2. Control pH: Maintain a mildly acidic pH, typically in the range of 3-4. Very low pH can accelerate dimerization.[1] 3. Lower Temperature: Perform the reaction at a reduced temperature (e.g., 0-5 °C) to decrease the rate of the dimerization side reaction.[1] |
| The desired 3-nitrosoindole product is obtained in low yield, with a complex mixture of byproducts. | Incorrect Acid Concentration or Type. The optimal pH is substrate-dependent. Excessively strong acids can promote side reactions beyond dimerization. The choice of acid can also influence the product distribution.[1] | 1. pH Optimization: If the general pH 3-4 range is not effective, perform small-scale optimization experiments with varying acid concentrations (e.g., from 0.1 M HCl).[1] 2. Alternative Acids: Consider using a different acid. For example, acetic acid in a non-polar solvent like benzene has been reported to yield different product profiles.[1] |
| Reaction is sluggish and still produces byproducts. | Inefficient Formation of the Nitrosating Agent. The active nitrosating species, nitrous acid (HNO₂), is generated in situ. Poor mixing can lead to localized areas of high and low concentration, affecting the reaction rate and selectivity.[1] | Ensure vigorous stirring of the nitrite salt solution during the addition of the acid to promote the uniform generation of nitrous acid before and during the addition of the indole. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of dimer formation in indole nitrosation?
A1: Dimerization typically occurs in a two-step process. First, the indole undergoes electrophilic substitution at the C3 position by a nitrosating agent (like the nitrosonium ion, NO⁺) to form a 3-nitrosoindole intermediate. If unreacted indole is present in a significant concentration, it can then act as a nucleophile and attack the electron-deficient 3-nitrosoindole, leading to the formation of a dimeric species, often referred to as indole red or indoxyl red.[1][2]
Q2: Why is reverse addition (adding indole to the nitrosating agent) recommended?
A2: Reverse addition is a crucial technique to keep the concentration of the indole starting material low throughout the reaction.[3] By slowly introducing the indole into a solution where the nitrosating agent is already present, the indole is more likely to react with the intended electrophile rather than with the 3-nitrosoindole product that is being formed. This kinetically disfavors the dimerization reaction.
Q3: What is the optimal pH for indole nitrosation to avoid dimer formation?
A3: A mildly acidic pH, generally between 3 and 4, is recommended as a starting point for most indole nitrosations.[1] However, the reaction rate's sensitivity to acidity can vary depending on the specific indole derivative.[1] It is advisable to perform small-scale optimization experiments to find the ideal pH for your substrate.
Q4: My 3-nitrosoindole product seems to decompose during workup. What can I do?
A4: The stability of N-nitrosoindoles is highly dependent on both the specific molecular structure and the pH.[1] Some derivatives are more stable at a slightly basic pH of around 8, while others are more stable under acidic conditions (pH 2).[1][4][5] If you observe decomposition, try adjusting the pH of your aqueous workup solutions. Additionally, keeping the product cold and minimizing the time it spends in solution can help prevent degradation.
Q5: Can I use nitrosating agents other than sodium nitrite and an acid?
A5: Yes, other nitrosating agents can be used, but they may lead to different product distributions. For instance, dinitrogen trioxide (N₂O₃) is a potent nitrosating agent.[6] The choice of the nitrosating system is a critical parameter that may need to be optimized for your specific synthetic goal.
Data Presentation
The following table provides an illustrative summary of how reaction conditions can influence the yield of the desired 3-nitrosoindole versus the undesired dimer. Please note that these values are generalized from qualitative descriptions in the literature and the actual yields will be substrate-specific.
| Parameter | Condition | Anticipated 3-Nitrosoindole Yield | Anticipated Dimer Yield | Rationale |
| pH | 1-2 (Strongly Acidic) | Low | High | High proton concentration can activate the 3-nitrosoindole for nucleophilic attack by unreacted indole.[1] |
| 3-4 (Mildly Acidic) | High | Low | Optimal balance for the formation of the nitrosating agent without excessively promoting side reactions. [1] | |
| > 5 (Weakly Acidic/Neutral) | Low | Low | The concentration of the active nitrosating species (NO⁺) is significantly reduced. | |
| Temperature | 25-40 °C (Room Temp. to Warm) | Moderate to Low | Moderate to High | Higher temperatures increase the rate of all reactions, including the undesired dimerization. |
| 0-5 °C (Ice Bath) | High | Low | Lower temperatures slow down the dimerization reaction more significantly than the initial nitrosation. [1] | |
| Mode of Addition | Direct (Nitrosating agent to indole) | Low to Moderate | High | A high local concentration of indole is available to react with the 3-nitrosoindole product as it forms. |
| Reverse (Indole to nitrosating agent) | High | Very Low | Maintains a low concentration of free indole, minimizing the bimolecular dimerization reaction. [3] | |
| Solvent | Protic (e.g., water, ethanol) | Good | Moderate | Can facilitate proton transfer steps that may be involved in the dimerization mechanism. |
| Aprotic (e.g., THF, DCM) | Good to High | Low to Moderate | May disfavor the specific protonation steps that lead to dimerization. |
Experimental Protocols
Key Experiment: Indole Nitrosation with Minimized Dimer Formation (Reverse Addition Method)
This protocol is a general guideline for the C3-nitrosation of an indole derivative while minimizing the formation of dimeric byproducts.
Materials:
-
Indole derivative
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 1 M)
-
An appropriate organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice-water bath
-
Stirring plate and stir bar
-
Addition funnel
Procedure:
-
Prepare the Nitrosating Agent Solution: In a round-bottom flask equipped with a stir bar, dissolve sodium nitrite (1.1 equivalents) in deionized water. Cool the flask to 0-5 °C using an ice-water bath.
-
Acidification: While stirring vigorously, slowly add 1 M hydrochloric acid (1.2 equivalents) to the sodium nitrite solution. Maintain the temperature at 0-5 °C. This in situ generation of nitrous acid should be done just prior to the addition of the indole.
-
Prepare the Indole Solution: In a separate flask, dissolve the indole derivative (1.0 equivalent) in the chosen organic solvent.
-
Reverse Addition: Transfer the indole solution to an addition funnel. Add the indole solution dropwise to the rapidly stirring, cold nitrous acid solution over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, or until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
If the product is sensitive to acid, first neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competing pathways of the desired nitrosation reaction and the undesired dimer formation.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Stability issues of Methyl 6-chloro-1H-indazole-3-carboxylate under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Methyl 6-chloro-1H-indazole-3-carboxylate under acidic conditions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary degradation product of this compound under acidic conditions?
A1: Under acidic conditions, the primary degradation pathway for this compound is the hydrolysis of the methyl ester functional group. This reaction yields 6-chloro-1H-indazole-3-carboxylic acid and methanol.
Q2: At what pH is significant degradation of this compound likely to occur?
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of this compound.[1] This technique allows for the separation and quantification of the parent compound and its degradation products.[1] Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[1]
Q4: Are there any other potential degradation pathways besides ester hydrolysis?
A4: While ester hydrolysis is the most probable degradation pathway under acidic conditions, other reactions could theoretically occur under more forcing conditions (e.g., high heat, presence of oxidative agents). However, the indazole ring is generally a stable aromatic system. Any unexpected degradation products should be investigated using techniques like LC-MS to elucidate their structures.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my starting material, this compound, in my acidic reaction or formulation buffer.
-
Question: What is the pH of your solution and the temperature at which you are running your experiment?
-
Answer: Ester hydrolysis is an acid-catalyzed reaction.[2] If your pH is low (e.g., below 3) and/or your temperature is elevated (e.g., above room temperature), the rate of hydrolysis to the corresponding carboxylic acid will be significantly increased. Consider raising the pH if your experimental conditions allow, or running the reaction at a lower temperature.
-
-
Question: Have you confirmed the identity of the major degradation product?
-
Answer: It is crucial to confirm that the loss of starting material corresponds to the formation of the expected hydrolysis product, 6-chloro-1H-indazole-3-carboxylic acid. This can be done by comparing the retention time of the new peak in your chromatogram with a known standard of the carboxylic acid. If the degradation product is unknown, techniques like LC-MS will be necessary for identification.
-
Issue 2: I am seeing multiple unexpected peaks in my HPLC analysis after exposing this compound to acidic conditions.
-
Question: What were the exact stress conditions (acid concentration, temperature, duration)?
-
Answer: Harsh acidic conditions (e.g., concentrated acids, high temperatures for prolonged periods) can lead to secondary degradation products. According to FDA and ICH guidelines on forced degradation studies, the goal is to achieve 5-20% degradation to observe the primary degradation pathway.[3][4] If degradation exceeds this, consider using milder conditions (e.g., 0.1 M HCl at 50-60°C instead of 1 M HCl at 80°C).[4]
-
-
Question: Could your sample be contaminated with impurities from the synthesis?
-
Answer: The synthesis of indazole derivatives can sometimes result in isomeric impurities or residual starting materials.[5] Ensure the purity of your starting material is high. If possible, run a forced degradation study on a highly purified sample to confirm that the observed peaks are indeed degradation products.
-
Issue 3: I am trying to develop a stability-indicating method and I am not seeing any degradation of this compound under my acidic stress conditions.
-
Question: What acidic conditions have you tried?
-
Question: Is your analytical method sensitive enough to detect low levels of degradation?
-
Answer: Ensure your HPLC method has a sufficiently low limit of detection (LOD) and limit of quantification (LOQ) for the potential degradation products. You may need to optimize the wavelength of detection or use a more sensitive detector like a mass spectrometer.
-
Experimental Protocols
Protocol: Forced Degradation Study - Acid Hydrolysis
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[3]
-
-
Acid Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of an aqueous solution of hydrochloric acid (HCl) to achieve a final acid concentration of 0.1 M.
-
The final concentration of the drug substance should be approximately 0.5 mg/mL.
-
Prepare a control sample by adding an equal volume of purified water instead of the acid solution.
-
-
Incubation:
-
Incubate the acidic and control samples at 50-60°C.[3]
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Quenching and Preparation:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent compound from its degradation products. A typical starting point for method development could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).
-
-
Data Analysis:
-
Calculate the percentage of degradation at each time point by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Identify and quantify any degradation products.
-
Data Presentation
The results of the stability studies should be presented in a clear and organized manner.
Table 1: Stability of this compound under 0.1 M HCl at 60°C
| Time (hours) | % Parent Compound Remaining | % 6-chloro-1H-indazole-3-carboxylic acid | % Total Impurities |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 4.5 | 4.8 |
| 4 | 90.5 | 8.9 | 9.5 |
| 8 | 82.1 | 17.2 | 17.9 |
| 24 | 65.4 | 33.5 | 34.6 |
| 48 | 45.8 | 52.1 | 54.2 |
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: General workflow for a forced degradation study.
Caption: Decision tree for troubleshooting stability studies.
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Crystallization Techniques for Indazole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of indazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of indazole derivatives, offering potential causes and actionable solutions.
Q1: My indazole derivative is "oiling out" and not forming crystals. What should I do?
A1: "Oiling out" occurs when the compound's melting point is lower than the solution's temperature, leading to the formation of liquid droplets instead of solid crystals.[1] This can be caused by a low melting point of the compound itself or the presence of impurities that depress the melting point.[1]
-
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil and add a small amount of additional "good" solvent (one in which the compound is more soluble). Then, allow it to cool slowly again.[1]
-
Lower the Crystallization Temperature: If the compound has a low melting point, try cooling the solution to a lower temperature.
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. A less effective solvent might lower the solution's saturation temperature below the compound's melting point.
-
Purify the Material: If impurities are suspected, purify the crude product using chromatography before attempting recrystallization. Impurities can significantly lower the melting point.[1]
-
Q2: No crystals are forming, even after cooling the solution for an extended period. How can I induce crystallization?
A2: The absence of crystal formation is often due to either excessive solubility of the compound in the chosen solvent or a high energy barrier for nucleation.
-
Troubleshooting Steps:
-
Scratch the Inner Surface: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic scratches can provide nucleation sites.[1]
-
Introduce a Seed Crystal: If available, add a tiny crystal of the pure indazole derivative to the solution. This will act as a template for crystal growth. Seeding is a critical factor in controlling crystallization.[2]
-
Reduce the Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the indazole derivative, thus achieving supersaturation.
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
-
Add an Anti-Solvent: If using a solvent mixture, slowly add a solvent in which the compound is insoluble (an "anti-solvent") to induce precipitation.
-
Q3: The crystallization is happening too quickly, resulting in small, impure crystals. How can I slow it down?
A3: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of recrystallization.[1] An ideal crystallization process involves the formation of some crystals over approximately 5 minutes, with continued growth over about 20 minutes.[1]
-
Troubleshooting Steps:
-
Increase the Solvent Volume: Reheat the solution to dissolve the solid and add a small amount of extra solvent. This will keep the compound in solution for a longer period during cooling.[1]
-
Insulate the Flask: Allow the flask to cool to room temperature slowly by insulating it (e.g., with paper towels or a cork ring). This prevents rapid temperature changes.[1]
-
Avoid Agitation: Do not disturb the solution as it cools, as this can induce rapid nucleation.
-
Q4: My final product has a low yield. What are the likely causes and how can I improve it?
A4: A low yield (e.g., less than 20%) can be attributed to several factors.[1]
-
Troubleshooting Steps:
-
Check the Mother Liquor: After filtration, test the remaining solution (mother liquor) for the presence of your compound. Evaporating a small sample on a watch glass will reveal if a significant amount of product remains dissolved.[1] If so, you may have used too much solvent.
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound to maximize recovery upon cooling.
-
Ensure Complete Precipitation: Cool the solution for a sufficient amount of time, potentially in an ice bath, to maximize the amount of product that crystallizes out of the solution.
-
Minimize Transfer Losses: Be careful during transfers between flasks and during filtration to avoid losing solid material.
-
Q5: I am trying to separate 1- and 2-position substituted indazole isomers. What is an effective crystallization strategy?
A5: The separation of closely related isomers can be challenging. Recrystallization from a mixed solvent system is a common and effective method.[3][4]
-
Recommended Solvent Systems:
The optimal solvent ratio and temperature profile will need to be determined empirically for your specific mixture of isomers.[3]
Data Presentation: Solvent Systems for Indazole Derivatives
The following tables summarize solvent systems reported for the crystallization of various indazole derivatives.
| Indazole Derivative | Solvent System | Notes | Reference |
| 1H-Indazole (unsubstituted) | Water or Ethanol/Water | Recrystallization of crude product. | [5] |
| Substituted Indazole Isomers | Acetone/Water, Ethanol/Water, Methanol/Water, Acetonitrile/Water, or Tetrahydrofuran/Water | Used for the separation of 1- and 2-position isomers. The volume ratio of the organic solvent to water is preferably between 3/1 and 2/5. | [4] |
| (E)-1-morpholinyl-4-((1-(((5-((Z)-4, 4, 4-trifluoro-1-(3-fluoro-1H-indazole-5-yl)-2-phenylbutyl-1-en-1-yl) pyridine-2-yl) oxy) methyl) cyclopropyl) amino) butyl-2-en-1-one | Butanone/n-hexane | The compound was dissolved in butanone, heated to reflux, and then n-hexane was added. | [6] |
| (E)-1-morpholinyl-4-((1-(((5-((Z)-4, 4, 4-trifluoro-1-(3-fluoro-1H-indazole-5-yl)-2-phenylbutyl-1-en-1-yl) pyridine-2-yl) oxy) methyl) cyclopropyl) amino) butyl-2-en-1-one | Ethyl acetate/n-hexane (1:2 v/v) | The compound was dissolved, and then an additional drop of n-hexane was added to precipitate the solid. | [6] |
| Various Synthesized Indazole Derivatives | Ethanol | Used for the purification of crude products after synthesis. | [7] |
Experimental Protocols
Here are detailed methodologies for key crystallization techniques applicable to indazole derivatives.
Protocol 1: Slow Evaporation
This method is suitable for obtaining high-quality single crystals for X-ray diffraction.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the indazole derivative in a suitable solvent at room temperature.[5]
-
Filtration: Filter the solution to remove any insoluble impurities or particulate matter.[5]
-
Crystallization Vessel: Transfer the clear solution to a clean vial or beaker.
-
Evaporation Control: Cover the vessel with parafilm and pierce a few small holes in it to allow for the slow evaporation of the solvent.[5]
-
Incubation: Place the vessel in a location with a stable temperature and minimal vibrations.
-
Monitoring: Allow the solvent to evaporate slowly over several days to weeks, monitoring for the formation of single crystals.[5]
Protocol 2: Cooling Crystallization
This is a common method for purifying solid compounds.
-
Dissolution: In an Erlenmeyer flask, add the crude indazole derivative and a small amount of a suitable solvent.
-
Heating: Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add the minimum amount of hot solvent needed to completely dissolve the compound.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Protocol 3: Anti-Solvent Crystallization
This technique is useful when a suitable single solvent for cooling crystallization cannot be found.
-
Dissolution: Dissolve the indazole derivative in a minimum amount of a "good" solvent (in which it is highly soluble).
-
Anti-Solvent Addition: Slowly add a pre-filtered "anti-solvent" (in which the compound is poorly soluble) dropwise to the solution while stirring.
-
Induce Precipitation: Continue adding the anti-solvent until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of the "good" solvent to clarify it.
-
Cooling and Incubation: Cover the flask and allow it to stand undisturbed to allow for crystal growth. Cooling may also be applied.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a solvent mixture rich in the anti-solvent, and dry them.
Visualizations
Troubleshooting Crystallization Issues
Caption: Troubleshooting workflow for common crystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. benchchem.com [benchchem.com]
- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Crystalline form of indazole derivative and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 7. jchr.org [jchr.org]
Technical Support Center: Overcoming Solubility Issues During Reaction Workup
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common solubility challenges encountered during reaction workup.
Frequently Asked Questions (FAQs)
Q1: My desired product is precipitating out of the organic layer during the aqueous wash. What should I do?
A1: Premature precipitation of your product in the organic layer during an aqueous wash can be due to a few factors. The addition of an anti-solvent (the aqueous wash) can drastically reduce the solubility of your product.[1] Another possibility is a change in temperature upon adding the aqueous solution.
Troubleshooting Steps:
-
Increase the volume of the organic solvent: This will help to keep your product dissolved.
-
Use a co-solvent: Adding a small amount of a solvent in which your product is highly soluble to the primary organic solvent can increase its overall solvating power.[2][3]
-
Perform the wash with a saturated solution of the organic solvent in water: This can reduce the partitioning of the organic solvent into the aqueous layer and maintain the solvating power of the organic phase.
-
Filter the precipitate: If the above methods are not effective, you can intentionally precipitate the entire product by adding more of the anti-solvent (water), then collect the solid by filtration.[1] The collected solid can then be washed with water to remove water-soluble impurities.
Q2: An insoluble goo has formed between the organic and aqueous layers. How can I resolve this?
A2: The formation of a gooey or insoluble precipitate at the interface of the organic and aqueous layers is a common workup problem.[4][5] This is often due to the presence of insoluble byproducts or partially soluble compounds.
Troubleshooting Steps:
-
Continue washing: Keep washing the mixture with water. Often, the goo consists of water-soluble impurities that will eventually dissolve.[4][5]
-
Add more solvent: Diluting both the organic and aqueous layers with their respective solvents can sometimes dissolve the goo.
-
Filtration: If the goo persists, you may need to filter the entire mixture through a pad of Celite or glass wool to remove the insoluble material.[4] The layers in the filtrate can then be separated.
-
Use a different workup solvent: The choice of workup solvent can significantly impact the solubility of byproducts. Consider repeating the workup with a different organic solvent.
Q3: My compound is highly water-soluble. How can I efficiently extract it into an organic solvent?
A3: Extracting polar, water-soluble organic compounds can be challenging. Standard liquid-liquid extraction with common organic solvents may not be effective.
Strategies for Extracting Water-Soluble Compounds:
-
"Salting Out": Add a saturated solution of an inorganic salt, such as sodium chloride (brine) or ammonium chloride, to the aqueous layer.[6][7] This increases the polarity of the aqueous phase, decreasing the solubility of the organic compound and driving it into the organic layer.[6][8]
-
Use a more polar organic solvent: Solvents like ethyl acetate or dichloromethane are more effective at extracting polar compounds than nonpolar solvents like hexanes.[9][10] However, be aware that these solvents also have higher miscibility with water.[6]
-
Continuous Liquid-Liquid Extraction: For compounds with very high water solubility, a continuous extraction apparatus may be necessary to achieve good recovery.
-
Evaporation of Water: If the compound is not volatile, you may be able to remove the water under reduced pressure (rotoevaporation) to isolate the crude product.[4]
Q4: An emulsion has formed during extraction. How can I break it?
A4: Emulsions are a common nuisance in liquid-liquid extractions, appearing as a cloudy or foamy layer between the organic and aqueous phases that does not separate.[5]
Methods to Break Emulsions:
-
Patience: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate on their own.[8]
-
Gentle Swirling: Gently swirling the separatory funnel can help to coalesce the dispersed droplets.[8]
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to break the emulsion.[7][8]
-
Addition of a small amount of a different organic solvent: Adding a small amount of a less polar solvent like hexanes can sometimes disrupt the emulsion.
-
Filtration through Celite: As a last resort, filtering the entire mixture through a pad of Celite can break the emulsion and allow the layers to be separated.[8]
Troubleshooting Guides
Guide 1: Product Precipitation During Workup
This guide provides a decision-making workflow for addressing the unexpected precipitation of the desired product during the workup process.
Caption: Decision tree for troubleshooting product precipitation.
Guide 2: Formation of Insoluble Material at the Interface
This guide outlines steps to take when an insoluble solid or goo forms between the organic and aqueous layers during extraction.
Caption: Troubleshooting workflow for insoluble interface material.
Experimental Protocols
Protocol 1: Standard Liquid-Liquid Extraction for a Non-Polar Compound
This protocol describes a typical workup for a reaction where the desired product is significantly less polar than the byproducts and starting materials.
Materials:
-
Reaction mixture
-
Separatory funnel
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)[9]
-
Deionized water
-
Saturated sodium bicarbonate solution[6]
-
Saturated sodium chloride (brine) solution[6]
-
Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)[6][11]
-
Erlenmeyer flasks
-
Round-bottom flask
Procedure:
-
Transfer Reaction Mixture: Once the reaction is complete, cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Dilute with Organic Solvent: Add a volume of the organic extraction solvent roughly equal to the volume of the reaction mixture.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel for 1-2 minutes.[4]
-
Separate Layers: Allow the layers to separate. Drain the lower (denser) layer. If unsure which layer is which, add a few drops of water and observe which layer it joins.[11]
-
Base Wash (if necessary): If the reaction was run under acidic conditions, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[6] Be sure to vent frequently as carbon dioxide gas may be produced.[6]
-
Brine Wash: Wash the organic layer with a saturated brine solution. This helps to remove any remaining water from the organic layer and aids in breaking emulsions.[6][8]
-
Dry the Organic Layer: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., sodium sulfate).[6][11] Swirl the flask until the drying agent no longer clumps together.
-
Isolate the Product: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator to yield the crude product.[6]
Protocol 2: "Salting Out" for a Water-Soluble Compound
This protocol is designed for the extraction of a moderately polar, water-soluble organic product.
Materials:
-
Aqueous reaction mixture containing the product
-
Separatory funnel
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)[9]
-
Solid sodium chloride
-
Anhydrous drying agent (e.g., magnesium sulfate)
-
Erlenmeyer flasks
-
Round-bottom flask
Procedure:
-
Saturate the Aqueous Layer: To the aqueous reaction mixture, add solid sodium chloride until saturation is reached (some solid salt remains undissolved).[12]
-
Transfer to Separatory Funnel: Transfer the saturated aqueous solution to a separatory funnel.
-
First Extraction: Add a portion of the organic extraction solvent. Shake vigorously for 1-2 minutes, venting frequently.
-
Separate Layers: Allow the layers to separate and drain the organic layer into an Erlenmeyer flask.
-
Repeat Extractions: Repeat the extraction of the aqueous layer with two more portions of the organic solvent, combining all organic extracts in the same Erlenmeyer flask. Multiple extractions are more efficient than a single extraction with the same total volume of solvent.[13]
-
Dry the Organic Layer: Add an anhydrous drying agent to the combined organic extracts and swirl.
-
Isolate the Product: Filter the dried organic solution into a pre-weighed round-bottom flask and remove the solvent under reduced pressure.
Data Presentation
Due to the qualitative nature of the available search results, it is not possible to provide extensive quantitative data tables. However, the following table summarizes the properties of common solvents used in liquid-liquid extraction.
| Solvent | Polarity | Density (g/mL) | Boiling Point (°C) | Common Uses & Notes |
| Hexanes | Non-polar | ~0.66 | 69 | Extraction of non-polar compounds.[10] Immiscible with water.[14] |
| Diethyl Ether | Slightly polar | 0.71 | 35 | Good general-purpose extraction solvent.[9] Highly volatile and flammable.[9] |
| Toluene | Non-polar | 0.87 | 111 | Extraction of aromatic and non-polar compounds.[9] Higher boiling point can be difficult to remove. |
| Ethyl Acetate | Moderately polar | 0.90 | 77 | Good for extracting a wide range of organic compounds.[9][10] Slightly soluble in water.[6] |
| Dichloromethane | Polar | 1.33 | 40 | Excellent for extracting a variety of compounds.[9][10] Denser than water.[11] |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Experimental conditions should be optimized for each specific reaction and compound. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 2. Cosolvent - Wikipedia [en.wikipedia.org]
- 3. Co-Solvent Use → Area → Resource 1 [lifestyle.sustainability-directory.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Troubleshooting [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. economysolutions.in [economysolutions.in]
- 10. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 14. 2. Apparatus and Technique [chem.ualberta.ca]
Validation & Comparative
A Comparative Guide to Indazole Synthesis: From Classic Reactions to Modern Methods
For researchers, scientists, and drug development professionals, the indazole core represents a privileged scaffold due to its prevalence in a wide range of therapeutic agents. The efficient and versatile synthesis of functionalized indazoles is therefore of critical importance. This guide provides a comparative analysis of key synthetic strategies, offering a quantitative comparison of their performance, detailed experimental protocols, and visual representations of the reaction pathways to aid in the selection of the most suitable method for a given research objective.
This analysis focuses on four distinct and significant routes to the indazole core: the classical Jacobsen synthesis, the versatile Davis-Beirut reaction, the reductive Cadogan cyclization, and modern transition-metal-catalyzed C-H activation strategies. Each method presents a unique set of advantages and limitations in terms of yield, substrate scope, and reaction conditions.
At a Glance: Performance Comparison of Indazole Synthetic Routes
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Jacobsen Synthesis | 36-61%[1] | Primarily limited to the synthesis of unsubstituted or simple indazoles from o-toluidine derivatives. | Uses inexpensive and readily available starting materials.[1] | Often requires harsh conditions, including the use of nitrous gases, and can result in moderate yields.[1] |
| Davis-Beirut Reaction | Good (typically 60-90%) | Tolerates a range of alkyl and some aryl amines; sensitive to the alcohol solvent used. Can be low-yielding with certain substrates like secondary alcohols and anilines. | Metal-free, utilizes inexpensive starting materials, and is versatile for synthesizing various 2H-indazoles and indazolones. | May require optimization of reaction conditions (e.g., water content) and can be inefficient for N-aryl products. |
| Cadogan Reaction | Moderate to Excellent | Broad scope for various ortho-substituted nitroarenes. | Effective for the synthesis of a wide variety of nitrogen-containing heterocycles through reductive cyclization. | Traditionally requires high temperatures and stoichiometric phosphine reagents. Milder, catalytic versions have been developed. |
| Transition-Metal-Catalyzed C-H Activation/Annulation | Moderate to High (50-95%) | Broad scope for both coupling partners with good functional group tolerance. | High atom economy, allows for the synthesis of complex and diverse indazole derivatives, and is applicable to both 1H and 2H isomers. | Requires expensive and potentially toxic transition-metal catalysts and ligands. |
Reaction Pathways and Mechanisms
To visually compare the logical flow and key transformations of these synthetic routes, the following diagrams have been generated using the DOT language.
Detailed Experimental Protocols
Jacobsen Indazole Synthesis
This procedure is adapted from Organic Syntheses, based on the method of Huisgen and Nakaten, which is a modification of the original Jacobsen and Huber discovery.[1]
-
Acetylation of o-Toluidine: In a 750-mL two-necked flask equipped with a thermometer and a gas inlet tube, slowly add 90 g (0.839 mole) of o-toluidine to a mixture of 90 mL of glacial acetic acid and 180 mL (1.90 mole) of acetic anhydride. The reaction is exothermic. Cool the mixture in an ice bath.[1]
-
Nitrosation: Nitrosate the cooled mixture by introducing a rapid stream of nitrous gases, generated from the reaction of nitric acid and a reducing agent, while maintaining the temperature between +1°C and +4°C. The completion of the nitrosation is indicated by a permanent black-green color.[1]
-
Decomposition and Extraction: Pour the solution of N-nitroso-o-acetotoluidide onto a mixture of 400 g of ice and 200 mL of ice water and let it stand in an ice bath for 2 hours. Extract the separated oil with benzene. Wash the combined benzene extract with ice water and methanol.[1]
-
Cyclization: Warm the combined benzene layer to 35°C and maintain this temperature for 1 hour, then at 40–45°C for 7 hours.[1]
-
Work-up and Isolation: After cooling, extract the solution with 2N hydrochloric acid. Treat the combined acid extracts with excess ammonia to precipitate the indazole. Collect the solid by filtration, wash with water, and dry. The crude yield is reported to be 36–47%.[1] Purification by vacuum distillation yields colorless indazole.[1]
Davis-Beirut Reaction for 3-Amino-2H-Indazoles
This procedure provides a method for the synthesis of novel 3-amino-2H-indazole derivatives.
-
Formation of o-Nitrobenzylamines: Treat o-nitrobenzaldehydes with a primary amine (e.g., 6-methoxybenzo[d]thiazol-2-amine) followed by reduction of the resulting imine with NaBH4 to yield the corresponding o-nitrobenzylamines in high yields (86–93%).
-
Davis-Beirut Heterocyclization: React the o-nitrobenzylamines with DBU in THF under anhydrous conditions at room temperature. This effects the heterocyclization to the 2-amino-2H-indazole. Reported yields for this step are in the range of 41-50%.
Cadogan Reaction for 2-Phenylindazole
This procedure is adapted from Organic Syntheses for the preparation of 2-phenylindazole.
-
Preparation of o-Nitrobenzalaniline: Heat a mixture of 14 g (0.15 mole) of aniline and 22.7 g (0.15 mole) of o-nitrobenzaldehyde on a water bath for 1 hour. After cooling, dissolve the mixture in ether, dry, and remove the ether by distillation. Recrystallize the residue from a water-ethanol mixture to yield o-nitrobenzalaniline (87–94% yield).
-
Reductive Cyclization: In a 200-mL round-bottomed flask fitted with a condenser, mix 50 g (0.30 mole) of triethyl phosphite and 22.6 g (0.10 mole) of o-nitrobenzalaniline. Flush the apparatus with nitrogen and heat the mixture at 150°C in an oil bath for 8 hours under a nitrogen atmosphere.
-
Isolation and Purification: After cooling, remove the excess triethyl phosphite and the resulting triethyl phosphate by distillation under reduced pressure. The residue of crude 2-phenylindazole is then purified by distillation at high vacuum.
Rhodium(III)-Catalyzed C–H Activation/Annulation
This general procedure describes the synthesis of substituted N-aryl-2H-indazoles.
-
Reaction Setup: To an oven-dried Schlenk tube, add the azobenzene (0.20 mmol), [Cp*RhCl2]2 (5.0 mol %), AgSbF6 (20 mol %), and MgSO4 (100 mg). Evacuate the tube and backfill with argon.
-
Reagent Addition: Add anhydrous tetrahydrofuran (1.0 mL) and the aldehyde (0.40 mmol).
-
Reaction Conditions: Stir the reaction mixture at 110 °C for 24 hours.
-
Work-up and Purification: After cooling to room temperature, filter the mixture through a pad of Celite, and concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel to afford the desired N-aryl-2H-indazole.
References
A Comparative Guide to Methyl 6-chloro-1H-indazole-3-carboxylate and Other Halogenated Indazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5] Halogenation of the indazole ring is a common strategy to modulate the physicochemical and pharmacokinetic properties of these molecules, often leading to enhanced potency and metabolic stability.[6][7] This guide provides a comparative analysis of Methyl 6-chloro-1H-indazole-3-carboxylate against other halogenated indazoles, supported by experimental data and detailed protocols.
Physicochemical Properties and Synthesis
Halogenation significantly influences the electronic and lipophilic character of the indazole core. The introduction of a halogen atom can alter the acidity of the N-H proton, impact hydrogen bonding capabilities, and introduce the potential for halogen bonding interactions with biological targets.[6]
This compound is a key intermediate in the synthesis of various pharmaceutical agents.[8] Its synthesis, along with other halogenated analogues, can be achieved through various synthetic routes, often involving cyclization reactions of appropriately substituted phenylhydrazines or other precursors.[9][10] A general synthetic approach is outlined below.
Experimental Workflow: Synthesis of Halogenated 1H-Indazole-3-carboxylates
Caption: Generalized workflow for the synthesis of halogenated 1H-indazole-3-carboxylates.
Comparative Biological Activity
The position and nature of the halogen substituent on the indazole ring can have a profound impact on biological activity. Structure-activity relationship (SAR) studies have shown that halogen substitution is often more potent than alkyl substitution.[11]
Enzyme Inhibition
Halogenated indazoles have been investigated as inhibitors of various enzymes. For instance, a study on the inhibition of lactoperoxidase (LPO), an enzyme with antimicrobial activity, demonstrated that various halogenated 1H-indazoles exhibit potent inhibitory effects.[12] The inhibitory constants (Ki) for different halogenated indazoles are summarized in the table below.
| Compound | Halogen | Position | Ki (µM)[12] |
| This compound | Chloro | 6 | Data not directly available in this specific study, but 6-chloro-1H-indazole shows strong inhibition |
| 1H-Indazole | - | - | 252.78 |
| 4-Bromo-1H-indazole | Bromo | 4 | 10.33 |
| 6-Bromo-1H-indazole | Bromo | 6 | 4.10 |
| 7-Bromo-1H-indazole | Bromo | 7 | 13.06 |
| 4-Chloro-1H-indazole | Chloro | 4 | 18.06 |
| 6-Chloro-1H-indazole | Chloro | 6 | 9.16 |
| 7-Chloro-1H-indazole | Chloro | 7 | 21.01 |
| 4-Fluoro-1H-indazole | Fluoro | 4 | 15.33 |
| 6-Fluoro-1H-indazole | Fluoro | 6 | 12.02 |
| 7-Fluoro-1H-indazole | Fluoro | 7 | 23.85 |
Experimental Protocol: Lactoperoxidase (LPO) Inhibition Assay [12]
-
Enzyme Purification: Bovine milk LPO is purified using affinity chromatography.
-
Activity Assay: The assay is performed spectrophotometrically by monitoring the oxidation of a suitable substrate (e.g., ABTS) in the presence of hydrogen peroxide.
-
Inhibition Studies: The enzyme is incubated with various concentrations of the indazole inhibitors.
-
Data Analysis: The initial rates of the reaction are measured, and the type of inhibition and the inhibitory constant (Ki) are determined using Lineweaver-Burk plots.
Anticancer Activity
Indazole derivatives are well-known for their anticancer properties, often acting as kinase inhibitors.[2] Halogenation can enhance the antiproliferative activity of these compounds. For example, a series of indazole derivatives were evaluated for their in vitro antiproliferative activity against several cancer cell lines.[13][14][15] While a direct comparison with this compound is not available in the provided search results, the data highlights the potential of halogenated indazoles as anticancer agents.
Signaling Pathway: Role of Kinase Inhibition in Cancer
Caption: Simplified MAPK signaling pathway often targeted by indazole-based kinase inhibitors.
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay) [13]
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Conclusion
This compound and other halogenated indazoles represent a promising class of compounds in drug discovery. The introduction of a halogen atom is a key strategy for optimizing the biological activity and pharmacokinetic profile of the indazole scaffold. Comparative studies, such as the enzyme inhibition data presented, demonstrate that the type and position of the halogen significantly influence potency. Further direct comparative studies of this compound against a broader range of halogenated analogues in various biological assays are warranted to fully elucidate its therapeutic potential. The experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 9. Indazole synthesis [organic-chemistry.org]
- 10. nbinno.com [nbinno.com]
- 11. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lactoperoxidase, an antimicrobial enzyme, is inhibited by some indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Guide to Validating the Structure of Methyl 6-chloro-1H-indazole-3-carboxylate using 2D NMR
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of discovery and development. For heterocyclic compounds like Methyl 6-chloro-1H-indazole-3-carboxylate, a molecule with significant potential in medicinal chemistry, precise structural validation is paramount. While several analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers an unparalleled, detailed view of the molecular framework, confirming connectivity and substituent positions with high confidence.
This guide provides an objective comparison of 2D NMR spectroscopy with other analytical methods for the structural elucidation of this compound. It includes predicted NMR data based on analogous structures, detailed experimental protocols, and visualizations to illustrate the validation process.
Predicted NMR Data for Structural Elucidation
The foundation of 2D NMR analysis lies in the interpretation of 1D ¹H and ¹³C NMR spectra. Based on known substituent effects and data from similar indazole structures, the following chemical shifts are predicted for this compound.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-H | ~13.5-14.0 (broad s) | - |
| 3 | C | - | ~135 |
| 3a | C | - | ~122 |
| 4 | C-H | ~8.0-8.1 (d) | ~123 |
| 5 | C-H | ~7.2-7.3 (dd) | ~122 |
| 6 | C-Cl | - | ~132 |
| 7 | C-H | ~7.6-7.7 (d) | ~112 |
| 7a | C | - | ~141 |
| 8 (C=O) | C | - | ~162 |
| 9 (O-CH₃) | C-H₃ | ~3.9-4.0 (s) | ~52 |
Note: Chemical shifts are relative to TMS and can vary based on solvent and concentration.
The Power of 2D NMR: Unambiguous Connectivity
2D NMR experiments provide a correlation map, revealing through-bond and through-space relationships between nuclei. For this compound, the key experiments are COSY, HSQC, and HMBC.
Table 2: Key Predicted 2D NMR Correlations for Structural Validation
| Experiment | Correlation Type | Key Expected Correlations | Information Gained |
| COSY | ¹H – ¹H (through 2-3 bonds) | H-4 with H-5H-5 with H-4 | Confirms the connectivity of the aromatic protons on the benzene ring, establishing the spin system. |
| HSQC | ¹H – ¹³C (through 1 bond) | H-4 with C-4H-5 with C-5H-7 with C-7H-9 with C-9 | Directly links each proton to its attached carbon, providing definitive assignments for the protonated carbons. |
| HMBC | ¹H – ¹³C (through 2-3 bonds) | H-4 with C-3, C-3a, C-5, C-6, C-7aH-5 with C-3a, C-4, C-6, C-7H-7 with C-3a, C-5, C-6, C-7aH-9 (O-CH₃) with C-8 (C=O)N-H with C-3, C-3a, C-7a | This is the most crucial experiment for this molecule. It confirms the overall structure by showing long-range correlations between protons and carbons. The correlation of the methyl protons (H-9) to the carbonyl carbon (C-8) confirms the methyl ester. The correlations from the aromatic protons to the quaternary carbons (C-3, C-3a, C-6, C-7a) and the carbonyl carbon establish the position of the chloro-substituent and the carboxylate group on the indazole ring. |
Experimental Workflow and Data Interpretation
The process of validating the structure using 2D NMR follows a logical workflow, from sample preparation to the final structural confirmation.
The HMBC experiment is particularly powerful for piecing together the molecular puzzle. The key correlations from the aromatic protons and the methyl ester protons to the quaternary carbons and the carbonyl group are diagnostic for confirming the specific isomer.
Comparison with Alternative Techniques
While 2D NMR is a powerful tool, it is often used in conjunction with other analytical methods.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR Spectroscopy | Detailed atomic connectivity (¹H-¹H, ¹H-¹³C) | Provides an unambiguous, detailed structural map in solution. Non-destructive. | Requires a relatively pure sample of sufficient quantity (~5-10 mg). Can be time-consuming to acquire and interpret complex spectra. |
| X-ray Crystallography | Precise 3D structure, bond lengths, and angles in the solid state. | Considered the "gold standard" for structural determination. | Requires a single, high-quality crystal, which can be difficult or impossible to grow. The solid-state structure may differ from the solution-state structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity (requires very little sample). Provides the molecular formula (with high-resolution MS). | Does not provide direct information about atomic connectivity. Isomers often cannot be distinguished. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C=O, C-Cl). | Fast and simple to perform. Good for a quick check of functional groups. | Provides limited information about the overall molecular structure. Not suitable for distinguishing between isomers with the same functional groups. |
Detailed Experimental Protocols
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detection experiments.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16.
-
-
¹³C NMR:
-
Pulse Program: Standard proton-decoupled single-pulse experiment.
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
-
COSY (Correlation Spectroscopy):
-
Pulse Program: Gradient-selected COSY (e.g., cosygpqf).
-
Spectral Width (F1 and F2): Same as ¹H spectrum.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-4.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Gradient-selected, multiplicity-edited HSQC (e.g., hsqcedetgpsp).
-
Spectral Width (F2 - ¹H): Same as ¹H spectrum.
-
Spectral Width (F1 - ¹³C): ~180 ppm (centered on the aliphatic and aromatic regions).
-
¹J(CH) Coupling Constant: Optimized for ~145 Hz.
-
Number of Increments (F1): 256.
-
Number of Scans per Increment: 2-8.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral Width (F2 - ¹H): Same as ¹H spectrum.
-
Spectral Width (F1 - ¹³C): Same as ¹³C spectrum.
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 4-16.
-
Conclusion
While techniques like mass spectrometry and IR spectroscopy provide valuable pieces of the structural puzzle, they fall short of providing the complete picture required for unambiguous validation. X-ray crystallography, though definitive, is contingent on successful crystal growth. 2D NMR spectroscopy, particularly the combination of COSY, HSQC, and HMBC experiments, stands out as the most powerful and reliable method for determining the precise structure of molecules like this compound in the solution state. It provides a detailed and definitive map of atomic connectivity, making it an indispensable tool for chemists in research and industry.
A Comparative Analysis of the Biological Activity of 1H- vs. 2H-Indazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous therapeutic agents. This bicyclic heteroaromatic system exists predominantly in two tautomeric forms: 1H-indazole and 2H-indazole. While the 1H-isomer is thermodynamically more stable, the subtle shift of a single proton to the N2 position to form the 2H-isomer can profoundly alter the molecule's physicochemical properties and, consequently, its biological activity.[1][2] This guide provides an objective comparison of the biological activities of these two isomers, supported by experimental data, to inform rational drug design and development.
At a Glance: Key Differences in Bioactivity
While both isomers are biologically active, a general trend emerges from the literature. The 1H-indazole scaffold is extensively found in potent kinase inhibitors and cannabinoid receptor agonists, with several approved drugs featuring this motif.[1] In contrast, 2H-indazoles have been investigated for a broader range of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3]
Anticancer Activity: A Tale of Two Isomers
Indazole derivatives have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases crucial for tumor growth and survival.
Comparative Anticancer Activity
While comprehensive head-to-head comparisons of identically substituted 1H- and 2H-indazole regioisomers are not abundant, available data suggests that the 1H-isomer is more commonly associated with potent anticancer activity in many contexts.
Table 1: Comparative in Vitro Anticancer Activity of 1H- vs. 2H-Indazole Derivatives (IC50 in µM)
| Compound | Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 1H-Indazole | A549 (Lung) | 0.89 | [3] |
| 4T1 (Breast) | 0.23 | [3] | ||
| HepG2 (Liver) | 1.15 | [3] | ||
| MCF-7 (Breast) | 0.43 | [3] | ||
| HCT116 (Colon) | 0.56 | [3] | ||
| Compound 6o | 1H-Indazole | K562 (Leukemia) | 5.15 | [3] |
| A549 (Lung) | >40 | [3] | ||
| PC-3 (Prostate) | 18.3 | [3] | ||
| Compound 18 | 2H-Indazole | K562 (Leukemia) | 10.2 | [3] |
| A549 (Lung) | 12.3 | [3] | ||
| PC-3 (Prostate) | 15.4 | [3] | ||
| Compound 23 | 2H-Indazole | K562 (Leukemia) | 8.7 | [3] |
| A549 (Lung) | 11.5 | [3] | ||
| PC-3 (Prostate) | 13.1 | [3] |
Signaling Pathways in Cancer
1H-Indazole derivatives are well-documented inhibitors of key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and VEGFR pathways.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 1H-indazole derivatives.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by 1H-indazole-based compounds.
Cannabinoid Receptor Agonism: A Clear Distinction
A direct comparison of 1-alkyl-1H-indazole and 2-alkyl-2H-indazole isomers as synthetic cannabinoids has revealed a stark difference in their biological activity. The 1H-isomers are potent agonists at both CB1 and CB2 receptors, while their 2H-counterparts exhibit significantly lower potency.
Table 2: Comparative Cannabinoid Receptor Activity of 1H- vs. 2H-Indazole Isomers (EC50 in nM)
| Compound | Isomer | CB1 EC50 (nM) | CB2 EC50 (nM) |
| AB-CHMINACA | 1H-Indazole | 2.2 | 5.6 |
| 2H-AB-CHMINACA | 2H-Indazole | >10,000 | >10,000 |
| AB-FUBINACA | 1H-Indazole | 11.6 | 18.3 |
| 2H-AB-FUBINACA | 2H-Indazole | 1,100 | 2,700 |
| AB-PINACA | 1H-Indazole | 2.1 | 7.9 |
| 2H-AB-PINACA | 2H-Indazole | 1,400 | 2,900 |
| 5F-AB-PINACA | 1H-Indazole | 3.0 | 21.1 |
| 2H-5F-AB-PINACA | 2H-Indazole | 2,000 | 4,200 |
Anti-inflammatory and Antimicrobial Activities
While a direct comparative study is lacking, research into 2H-indazole derivatives has highlighted their potential as dual anti-inflammatory and antimicrobial agents.
Table 3: Anti-inflammatory and Antimicrobial Activity of Selected 2H-Indazole Derivatives
| Compound | Activity | Target/Organism | IC50/MIC | Reference |
| Compound 18 | Anti-inflammatory | Human COX-2 | 15.6 µM | [4] |
| Antiprotozoal | G. intestinalis | 0.35 µM | [4] | |
| Antifungal | C. albicans | 1.1 mM | [4] | |
| Compound 21 | Anti-inflammatory | Human COX-2 | 12.5 µM | [4] |
| Compound 23 | Anti-inflammatory | Human COX-2 | 10.9 µM | [4] |
| Antiprotozoal | G. intestinalis | 0.52 µM | [4] | |
| Antifungal | C. albicans | 0.9 mM | [4] | |
| Compound 26 | Anti-inflammatory | Human COX-2 | 9.8 µM | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. Below are methodologies for key assays cited in this guide.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.[5]
Workflow:
Caption: A generalized workflow for determining the IC50 value in a biochemical kinase assay.
Procedure:
-
Reaction Setup: In a multi-well plate, combine the target kinase, its specific substrate, ATP, and the indazole test compound at various concentrations.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
ATP Depletion: Add an ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Signal Generation: Add a Kinase Detection Reagent to convert the ADP produced into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[5]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indazole derivatives and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[5]
-
Data Acquisition and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control to determine the IC50 value.[5]
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay determines the affinity of a test compound for CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.[9]
Procedure:
-
Reagent Preparation: Prepare cell membrane homogenates expressing either CB1 or CB2 receptors, a radioligand (e.g., [³H]CP-55,940), and serial dilutions of the indazole test compounds.
-
Assay Setup: In a 96-well plate, incubate the membrane preparation, the radioligand, and the test compound (or buffer for total binding, or a high concentration of a non-radiolabeled ligand for non-specific binding).
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the test compound concentration. Use non-linear regression to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).[9]
Conclusion
The isomeric form of the indazole core is a critical determinant of its biological activity. The 1H-indazole scaffold is a well-established pharmacophore for potent kinase inhibitors and cannabinoid receptor agonists. In contrast, the 2H-indazole scaffold, while often showing lower potency in these areas, presents opportunities for developing agents with a different spectrum of activities, including anti-inflammatory and antimicrobial effects. This comparative guide underscores the importance of considering both isomers in drug discovery programs to fully explore the therapeutic potential of the versatile indazole nucleus.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents | MDPI [mdpi.com]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Experimental and Predicted Spectral Data of Indazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental and computationally predicted spectral data for 1H-indazole, a foundational heterocyclic scaffold in numerous pharmacologically active compounds. The accurate characterization of indazole derivatives is paramount in drug discovery and development. This document aims to assist researchers in cross-referencing their experimental findings with theoretical predictions, offering a deeper understanding of the spectroscopic properties of this important molecule.
Data Summary: Experimental vs. Predicted
To facilitate a clear comparison, the following tables summarize the experimental and predicted spectral data for 1H-indazole across three common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H and ¹³C NMR Spectral Data of 1H-Indazole
Solvent: DMSO-d₆
| Experimental ¹H NMR | Predicted ¹H NMR (GIAO) | Experimental ¹³C NMR | Predicted ¹³C NMR (GIAO) |
| Chemical Shift (δ ppm) | Chemical Shift (δ ppm) | Chemical Shift (δ ppm) | Chemical Shift (δ ppm) |
| 13.08 (br s, 1H, N1-H) | Varies with calculation parameters | 134.7 (C3) | Varies with calculation parameters |
| 8.12 (s, 1H, C3-H) | Varies with calculation parameters | 126.8 (C7a) | Varies with calculation parameters |
| 7.78 (d, J=8.1 Hz, 1H, C7-H) | Varies with calculation parameters | 123.1 (C5) | Varies with calculation parameters |
| 7.55 (d, J=8.5 Hz, 1H, C4-H) | Varies with calculation parameters | 121.0 (C6) | Varies with calculation parameters |
| 7.39 (t, J=7.5 Hz, 1H, C5-H) | Varies with calculation parameters | 120.9 (C4) | Varies with calculation parameters |
| 7.17 (t, J=7.4 Hz, 1H, C6-H) | Varies with calculation parameters | 109.7 (C7) | Varies with calculation parameters |
Table 2: UV-Vis Spectral Data of 1H-Indazole
Solvent: Acetonitrile
| Experimental UV-Vis | Predicted UV-Vis (TD-DFT) |
| λmax (nm) | λmax (nm) |
| ~254, ~295[1] | Dependent on functional and basis set, but generally shows transitions in a similar range for related derivatives.[2] |
Table 3: Mass Spectrometry Data of 1H-Indazole
| Experimental Mass Spectrometry (ESI+) | Predicted Mass Spectrometry Fragmentation |
| m/z | Fragment |
| 119.059 [M+H]⁺ | [M+H]⁺ : 119 |
| [M+H - N₂]⁺ : 91 (loss of nitrogen) | |
| [M+H - HCN]⁺ : 92 (loss of hydrogen cyanide) |
Experimental and Computational Methodologies
Detailed protocols for the acquisition of experimental data and the generation of predicted data are crucial for reproducibility and accurate comparison.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Sample Preparation : Approximately 5-10 mg of 1H-indazole was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition : Standard pulse programs were used. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy :
-
Sample Preparation : A dilute solution of 1H-indazole was prepared in acetonitrile to achieve an absorbance within the linear range of the instrument.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition : The spectrum was recorded against a solvent blank over a range of 200-400 nm.
-
-
Mass Spectrometry (MS) :
-
Sample Preparation : A dilute solution of 1H-indazole was prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer equipped with an electrospray ionization (ESI) source was used.
-
Data Acquisition : Data was acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Computational Prediction Protocols
-
NMR Spectroscopy (GIAO) :
-
Methodology : Predicted ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method.[3] Density Functional Theory (DFT) at the B3LYP level with a 6-311++G(d,p) basis set is a common approach for such calculations.[3] The geometry of the molecule is first optimized, followed by the NMR calculation.
-
-
UV-Vis Spectroscopy (TD-DFT) :
-
Methodology : Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting UV-Vis absorption spectra.[2] The choice of functional and basis set can significantly impact the accuracy of the prediction. The calculation provides information on excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities.
-
-
Mass Spectrometry (Fragmentation Prediction) :
-
Methodology : The prediction of mass spectral fragmentation patterns for a given molecule is based on established principles of chemical reactivity, such as the stability of the resulting ions and neutral fragments. For aromatic nitrogen heterocycles like indazole, common fragmentation pathways include the loss of small, stable neutral molecules like nitrogen (N₂) and hydrogen cyanide (HCN).
-
Workflow for Cross-Referencing Spectral Data
The following diagram illustrates a logical workflow for researchers when cross-referencing experimental and predicted spectral data for indazoles.
Discussion
The comparison of experimental and predicted spectral data is a powerful tool for structural elucidation and confirmation.
For NMR spectroscopy , GIAO calculations can provide a reasonable prediction of chemical shifts. Discrepancies between experimental and predicted values can often be attributed to solvent effects, conformational dynamics, and the specific level of theory used in the calculation. Nevertheless, the predicted spectrum can be invaluable in assigning complex spectra and distinguishing between isomers.
In UV-Vis spectroscopy , TD-DFT calculations can qualitatively predict the absorption maxima. The accuracy of these predictions is highly dependent on the chosen computational method. Experimental factors such as solvent polarity can also cause shifts in the absorption bands. Comparing the predicted and experimental spectra can aid in understanding the electronic transitions of the molecule.[2]
For mass spectrometry , predicting the fragmentation pattern helps in interpreting the experimental mass spectrum. The presence of expected fragment ions provides strong evidence for the proposed structure. While exact abundances are difficult to predict without sophisticated modeling, the major fragmentation pathways can be reliably anticipated based on chemical principles.
By integrating both experimental and computational approaches, researchers can achieve a higher level of confidence in their structural assignments and a more profound understanding of the chemical properties of indazole derivatives.
References
A Comparative Guide to the Efficacy of Indazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a privileged scaffold in modern medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors. This guide provides an objective comparison of the efficacy of several key indazole-based kinase inhibitors, supported by experimental data from preclinical studies. We will delve into their inhibitory activities, target selectivity, and the cellular pathways they modulate.
Data Presentation: Comparative Inhibitory Potency (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The following tables summarize the IC₅₀ values of prominent indazole-based kinase inhibitors against a panel of clinically relevant kinases. Lower IC₅₀ values indicate greater potency.
Table 1: IC₅₀ Values of Indazole-Based Inhibitors Targeting Receptor Tyrosine Kinases
| Inhibitor | Target Kinase | IC₅₀ (nM) | Assay Type / Context |
| Axitinib | VEGFR1 | 0.1 | Cell-free |
| VEGFR2 | 0.2 | Cell-free | |
| VEGFR3 | 0.1 - 0.3 | Cell-free | |
| PDGFRβ | 1.6 | Cell-free | |
| c-Kit | 1.7 | Cell-free | |
| Pazopanib | VEGFR1 | 10 | Cell-free |
| VEGFR2 | 30 | Cell-free | |
| VEGFR3 | 47 | Cell-free | |
| PDGFRα | 71 | Not Specified | |
| PDGFRβ | 84 | Cell-free | |
| c-Kit | 74 - 140 | Cell-free | |
| Compound 4d | c-Met | 170 | TR-FRET-based assay |
| 5450 | Cell-based assay | ||
| Fragment 24 | AXL | 150 | Biochemical screen |
Table 2: IC₅₀ and Cellular Activity of a Novel Indazole-Based PLK4 Inhibitor
| Inhibitor | Target Kinase | IC₅₀ (nM) | Cell Line | Cellular IC₅₀ (µM) |
| C05 | PLK4 | < 0.1 | IMR-32 (Neuroblastoma) | 0.948 |
| MCF-7 (Breast Cancer) | 0.979 | |||
| H460 (Non-small cell lung) | 1.679 |
Signaling Pathway Diagrams
Understanding the signaling cascades targeted by these inhibitors is crucial for rational drug design and development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by the discussed indazole-based kinase inhibitors.
Experimental Protocols
Detailed and reproducible methodologies are the cornerstone of robust scientific comparison. The following sections provide representative protocols for key experiments cited in the evaluation of indazole-based kinase inhibitors.
In Vitro Kinase Assay (Luminescence-Based for IC₅₀ Determination)
Objective: To determine the concentration of an indazole-based inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.
Materials:
-
Recombinant purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Indazole-based kinase inhibitor (test compound)
-
Kinase reaction buffer (e.g., HEPES, MgCl₂, DTT)
-
Assay detection reagents (e.g., ADP-Glo™)
-
High-purity Dimethyl sulfoxide (DMSO)
-
384-well microplates (low-volume, white)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole-based inhibitor in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the kinase and its specific peptide substrate to the wells of the microplate.
-
Add the diluted inhibitor or DMSO (as a vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Read the luminescence signal using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Normalize the data with the positive control (DMSO only) representing 100% kinase activity and a control without kinase representing 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.[1]
-
Cell-Based Proliferation Assay
Objective: To assess the effect of an indazole-based kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indazole-based kinase inhibitor
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the indazole-based inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
Viability Measurement: Add a cell viability reagent to each well according to the manufacturer's instructions and incubate.
-
Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot cell viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[2]
Apoptosis Assay via Annexin V Staining
Objective: To determine if the indazole-based kinase inhibitor induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Indazole-based kinase inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the indazole-based inhibitor at various concentrations for a desired time period.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[3]
This guide provides a comparative overview of the efficacy of selected indazole-based kinase inhibitors. The provided data and protocols serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating informed decisions in the pursuit of novel cancer therapeutics.
References
Side-by-side comparison of different catalysts for indazole formation
A Comparative Guide to Catalysts for Indazole Formation
The synthesis of indazoles, a core scaffold in numerous therapeutic agents and functional materials, has been a significant focus of research. The development of efficient catalytic systems is crucial for accessing structurally diverse indazole derivatives. This guide provides a side-by-side comparison of various catalytic methods, including transition-metal-catalyzed and metal-free approaches, supported by experimental data to assist researchers in selecting the optimal strategy for their synthetic goals.
Performance Comparison of Catalytic Systems
The choice of catalyst profoundly impacts the efficiency, substrate scope, and reaction conditions for indazole synthesis. Transition metals like palladium, copper, and rhodium are widely employed, each offering distinct advantages. In parallel, metal-free methodologies are emerging as cost-effective and environmentally benign alternatives. The following table summarizes the performance of different catalytic systems based on reported experimental data.
| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Reference(s) |
| Copper-Catalyzed | ||||
| CuI (10 mol%), TMEDA (10 mol%) | 2-Bromobenzaldehydes, Primary Amines, NaN₃ | DMSO, 120-130 °C, 12 h | 46-91% | [1][2][3] |
| CuO Nanoparticles | 2-Bromobenzaldehydes, Primary Amines, NaN₃ | PEG 300 (ligand-free), 120 °C | Good to Excellent | [4][5] |
| Cu(OAc)₂·H₂O | o-Haloaryl N-Sulfonylhydrazones | O₂ (oxidant) | Good to Excellent | [6] |
| Rhodium-Catalyzed | ||||
| [CpRhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%) | Azobenzenes, Aldehydes | Dioxane, 80 °C, 24 h | Good to Excellent | [7][8][9] |
| [CpRhCl₂]₂, Cu(OAc)₂ | Arylimidates, Nitrosobenzenes | 1,2-Dichloroethane (DCE), 80 °C, 24 h | Moderate to High | [6][10] |
| Palladium-Catalyzed | ||||
| Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.5 equiv) | Indazoles, Olefins | Dioxane, AcOH/Ac₂O, 120 °C, 18 h | Up to 93% | [11][12] |
| Pd Catalyst, P-chelating ligand, NaOᵗBu | 2-Bromobenzaldehydes, Arylhydrazines | Toluene, 100 °C | Good | [4] |
| Cobalt-Catalyzed | ||||
| [Cp*Co(C₆H₆)][B(C₆F₅)₄]₂, AcOH | Azobenzenes, Aldehydes | 1,4-Dioxane, 100 °C, 24 h | Moderate to Excellent | [13][14] |
| Metal-Free | ||||
| MsCl, NEt₃ | o-Aminobenzoximes | 0-23 °C | Good to Excellent | [15] |
| Visible Light, 4CzIPN (photocatalyst), Cs₂CO₃ | 2H-Indazoles, Oxamic acids | Mild, room temperature | Good | [16] |
| PIFA-mediated | Arylhydrazones | Mild conditions | Good | [4] |
Visualizing Methodologies
The selection of a synthetic route and catalyst involves a logical progression of steps, from initial screening to optimization. The following diagrams illustrate a typical experimental workflow and the key criteria for catalyst selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Visible light-promoted transition metal-free direct C3-carbamoylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Ester and Amide Derivatives of 6-chloro-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ester and amide derivatives of 6-chloro-1H-indazole-3-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry. The indazole core is a key pharmacophore in numerous compounds with a wide range of biological activities, including kinase inhibition and anticancer effects. This document summarizes the synthesis, physicochemical properties, and biological activities of these derivatives, supported by experimental data from related compounds, to aid in the rational design of novel therapeutics.
Executive Summary
The derivatization of the carboxylic acid at the 3-position of the 6-chloro-1H-indazole core into esters and amides is a common strategy to modulate the compound's physicochemical and pharmacological properties. Generally, amides are more stable to hydrolysis than esters and can participate in more extensive hydrogen bonding, which can influence their biological target interactions and pharmacokinetic profiles. While direct comparative studies on the 6-chloro-1H-indazole-3-carboxylic acid derivatives are limited, analysis of the broader indazole class suggests that amides often exhibit more potent and specific biological activities, particularly as kinase inhibitors.
Data Presentation
Table 1: Comparison of Synthesis and Physicochemical Properties
| Parameter | Ester Derivative (Methyl Ester) | Amide Derivative (N-substituted) |
| Starting Material | 6-chloro-1H-indazole-3-carboxylic acid | 6-chloro-1H-indazole-3-carboxylic acid |
| Typical Reagents | Methanol, H₂SO₄ (catalyst) | Amine (R-NH₂), Coupling agents (HATU, EDC/HOBT) |
| Typical Reaction | Fischer Esterification | Amide Coupling |
| Reaction Conditions | Reflux | Room Temperature |
| Typical Reaction Time | 2-4 hours | 2-6 hours |
| Reported Yield | ~75% (for methyl 5-chloro-1H-indazole-3-carboxylate) | Good to excellent (up to 98% for some 1-arylindazole-3-carboxamides) |
| Melting Point | Generally lower than corresponding amides | Generally higher due to hydrogen bonding |
| Solubility | Soluble in a range of organic solvents | Solubility varies with the N-substituent |
| Chemical Stability | Susceptible to hydrolysis | Generally more stable to hydrolysis |
Table 2: Comparison of Biological Activity
| Parameter | Ester Derivative | Amide Derivative |
| General Biological Role | Often serve as synthetic intermediates for amide derivatives. May exhibit some biological activity. | Frequently explored as potent and selective inhibitors of various kinases and as anticancer agents. |
| Reported Activities | Limited specific data for 6-chloro ester. | Anticancer, kinase inhibition (e.g., PAK1, GSK-3β), antiviral.[1][2][3] |
| Potency | Generally considered less potent than corresponding amides in kinase inhibition assays. | Can exhibit high potency (e.g., IC₅₀ in the nanomolar range for some PAK1 inhibitors).[1] |
| Structure-Activity Relationship (SAR) | The ester group is a key point for modification into more active amide analogs. | The N-substituent on the amide is crucial for determining potency and selectivity. Hydrophobic and hydrophilic groups can be introduced to optimize target binding.[1] |
Experimental Protocols
Synthesis of Methyl 6-chloro-1H-indazole-3-carboxylate (Ester Derivative)
Procedure: To a solution of 6-chloro-1H-indazole-3-carboxylic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The resulting mixture is heated to reflux for 3-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is evaporated under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the methyl ester.
Synthesis of N-Aryl/Alkyl-6-chloro-1H-indazole-3-carboxamide (Amide Derivative)
Procedure: To a solution of 6-chloro-1H-indazole-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), a coupling agent like HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is added, followed by a base such as diisopropylethylamine (DIPEA). The desired amine is then added to the reaction mixture, and it is stirred at room temperature for 2-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried to afford the amide product.[4]
In Vitro Kinase Inhibition Assay (General Protocol)
Principle: The ability of the test compounds to inhibit the activity of a specific protein kinase (e.g., PAK1, GSK-3β) is measured. The assay typically quantifies the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.
Procedure:
-
The kinase, a suitable substrate (e.g., a peptide or protein), and ATP are incubated in a reaction buffer.
-
The test compound (ester or amide derivative) at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specific time at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P from [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).
-
The percentage of inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor.
-
The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the kinase activity) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[1]
Mandatory Visualization
Caption: Synthetic workflow for ester and amide derivatives.
Caption: Inhibition of the PAK1 signaling pathway.
Conclusion
The conversion of 6-chloro-1H-indazole-3-carboxylic acid into its ester and amide derivatives provides a versatile platform for developing new therapeutic agents. While ester derivatives are valuable synthetic intermediates, the corresponding amide derivatives have demonstrated greater potential as potent and selective biological agents, particularly as kinase inhibitors for anticancer therapy. The enhanced stability and hydrogen bonding capabilities of the amide functionality likely contribute to their superior pharmacological profiles. Further structure-activity relationship studies on the N-substituents of the amide derivatives of 6-chloro-1H-indazole-3-carboxylic acid are warranted to optimize their potency and selectivity for specific biological targets.
References
- 1. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methyl 6-chloro-1H-indazole-3-carboxylate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe disposal of Methyl 6-chloro-1H-indazole-3-carboxylate, a compound often used in pharmaceutical research. The following procedures are based on general safety protocols for similar chemical substances and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the compound and adherence to all local, regional, and national regulations.
I. Understanding the Hazards
While a specific Safety Data Sheet for this compound was not identified, data from analogous compounds such as 1H-Indazole-3-carboxylic acid and its derivatives suggest that this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is imperative to handle this chemical with appropriate personal protective equipment and to follow stringent disposal protocols.
II. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, all personnel must be equipped with the following personal protective equipment:
| PPE Category | Specific Requirements |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Wear impervious gloves, such as nitrile rubber, and wash hands thoroughly with soap and water after handling.[4] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin contact.[5] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a dust mask or respirator should be worn.[4] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact.
Step 1: Waste Identification and Collection
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a clearly labeled, sealed, and compatible waste container.[4] The container should be designated for hazardous chemical waste.
-
Liquid Waste: If the compound is in solution, it should be collected in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with the full chemical name: "Waste this compound" and the appropriate hazard symbols.
Step 2: Storage of Chemical Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, heat, and sources of ignition.[3]
-
Ensure that the storage area has secondary containment to prevent the spread of material in case of a leak.
Step 3: Final Disposal
-
Disposal of the chemical waste must be carried out by a licensed and approved waste disposal company.[3]
-
Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Never dispose of this compound down the drain or in the regular trash.[2][3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3]
IV. Accidental Release Measures
In the event of a spill, the following procedures should be followed immediately:
-
Evacuate and Secure the Area: Clear the area of all personnel and restrict access. Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.
-
Contain the Spill:
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect the cleaning materials in a labeled container for disposal.
-
Report the Incident: Report the spill to your laboratory supervisor or environmental health and safety officer.
V. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
